N-Hydroxy-1H-imidazole-4-carboximidamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-1H-imidazole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-2-7-3/h1-2,9H,(H2,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAHIWBVFLBMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Imidazole-4-amidoxime chemical structure and molecular weight
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
Imidazole-4-amidoxime (IUPAC: N'-hydroxy-1H-imidazole-4-carboximidamide) is a critical heterocyclic intermediate in medicinal chemistry, distinct from its parent imidazole by the presence of an amidoxime functional group at the C4 position.[1] Identified by CAS 914781-71-8 , this compound serves as a versatile bioisostere for carboxylic acids and a prodrug moiety for amidines.[1] Its ability to release nitric oxide (NO) via oxidative metabolism has positioned it as a scaffold of interest in ocular therapeutics (intraocular pressure reduction) and cardiovascular research.[1] This guide provides a rigorous technical analysis of its structure, synthesis, and application in drug development.
Part 1: Physicochemical Profile
The molecular architecture of imidazole-4-amidoxime combines the aromatic stability of the imidazole ring with the amphoteric reactivity of the amidoxime group.[1] This dual functionality allows for complex tautomeric equilibria, which significantly influence its binding affinity and solubility.[1]
Key Identifiers and Constants[2]
| Property | Data |
| IUPAC Name | N'-hydroxy-1H-imidazole-4-carboximidamide |
| CAS Registry Number | 914781-71-8 |
| Molecular Formula | C₄H₆N₄O |
| Molecular Weight | 126.12 g/mol |
| SMILES | NC(C1=CN=CN1)=NO |
| InChI Key | (Derivative specific; typically generated in situ) |
| Appearance | White to off-white solid (typically) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Tautomeric Equilibrium
The amidoxime moiety exists in a dynamic equilibrium between the Z-amidoxime, E-amidoxime, and the zwitterionic aminonitrone forms.[1] In solution, the Z-isomer is often thermodynamically preferred due to intramolecular hydrogen bonding between the oxime hydroxyl and the amine nitrogen.[1]
-
Z-Isomer: Stabilized by intramolecular H-bond.[1]
-
E-Isomer: Often favored in polar protic solvents or crystal lattices depending on packing.[1]
-
Aminonitrone: A zwitterionic tautomer that becomes relevant in specific enzymatic binding pockets.[1]
Part 2: Synthetic Methodology
The synthesis of imidazole-4-amidoxime is a nucleophilic addition reaction, typically converting 4-cyanoimidazole (imidazole-4-carbonitrile) into the amidoxime using hydroxylamine.[1] This protocol is favored for its high atom economy and relatively mild conditions.[1]
Reaction Pathway & Tautomerism Diagram
The following diagram illustrates the synthesis from 4-cyanoimidazole and the subsequent tautomeric forms of the product.
Figure 1: Synthetic pathway from 4-cyanoimidazole to imidazole-4-amidoxime, showing the equilibrium between Z/E isomers and the aminonitrone tautomer.[1][2]
Experimental Protocol (Standardized)
This protocol is adapted from standard amidoxime synthesis methodologies (e.g., Oresmaa et al., 2006) and optimized for reproducibility.
Reagents:
-
4-Cyanoimidazole (1.0 eq)[1]
-
Hydroxylamine hydrochloride (NH₂OH[1][3][4][5][6]·HCl) (3.0 eq)[1]
-
Sodium Carbonate (Na₂CO₃) or Potassium tert-butoxide (KOtBu) (1.5–3.0 eq)[1]
-
Solvent: Ethanol/Water (2:1 v/v) or Methanol[1]
Step-by-Step Workflow:
-
Activation: Dissolve hydroxylamine hydrochloride (3.0 eq) in the solvent mixture. Add the base (Na₂CO₃) slowly at 0°C to liberate free hydroxylamine.[1] Stir for 30 minutes.
-
Addition: Add 4-cyanoimidazole (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 70–80°C) and stir for 4–12 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or LC-MS (Target Mass: 127.1 Da).[1]
-
Workup:
-
Purification: Recrystallize from ethanol or water to yield the pure amidoxime.[1]
Self-Validation Check:
-
LC-MS: Confirm [M+H]⁺ peak at ~127.12.[1]
-
IR Spectroscopy: Look for characteristic N-O stretching (~940 cm⁻¹) and N-H stretching (~3300-3500 cm⁻¹).[1]
Part 3: Applications in Drug Discovery
Prodrug Strategy for Amidines
Amidines are potent pharmacophores (e.g., in trypsin-like serine protease inhibitors) but suffer from poor oral bioavailability due to high basicity (pKa ~11-12).[1] Imidazole-4-amidoxime serves as a prodrug :
-
Mechanism: The amidoxime is less basic and more lipophilic, allowing passive transport across cell membranes.
-
Bioactivation: Once absorbed, the N-O bond is reduced by cytochrome P450 enzymes (specifically the mARC system) to regenerate the active amidine.
Nitric Oxide (NO) Donor
Research by Oresmaa et al. (2006) highlighted the potential of imidazole amidoximes as NO donors.[1]
-
Therapeutic Target: Reduction of Intraocular Pressure (IOP) in glaucoma models.[1]
-
Mechanism: Oxidative metabolism of the amidoxime moiety releases NO, which activates soluble guanylate cyclase (sGC), increasing cGMP levels and facilitating aqueous humor outflow.
Precursor for 1,2,4-Oxadiazoles
The amidoxime group is a primary building block for synthesizing 1,2,4-oxadiazoles, a privileged scaffold in oncology and anti-inflammatory drugs.[1]
-
Reaction: Condensation of imidazole-4-amidoxime with carboxylic acid derivatives (or acyl chlorides) followed by cyclodehydration.[1]
References
-
Oresmaa, L., et al. (2006). "Synthesis and ocular effects of imidazole nitrolic acid and amidoxime esters."[1][7][8] Bioorganic & Medicinal Chemistry Letters, 16(8), 2144-2147.[1][8]
-
Accela Chem. "Product Data: N-Hydroxy-1H-imidazole-4-carboximidamide (CAS 914781-71-8)."[1][9][10][11]
-
Clement, B., et al. (2005). "The reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)."[1] Drug Metabolism Reviews. (General reference for amidoxime prodrug mechanism).
-
PubChem. "Compound Summary: Imidazole derivatives and Tautomerism." [1]
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A Technical Guide to the Bioisosteric Replacement of Amides with Imidazole Amidoximes for Advanced Drug Discovery
Introduction: Overcoming the Amide Liability in Modern Drug Design
The amide bond is one of the most fundamental functional groups in medicinal chemistry, present in approximately 40% of all bioactive molecules.[1] Its prevalence is due to its remarkable ability to form stable intra- and intermolecular hydrogen bonds, which are critical for target recognition and binding.[1] However, the very nature of the amide bond also presents significant challenges in drug development. Its susceptibility to in-vivo hydrolysis by proteases and amidases often leads to poor metabolic stability, limiting the oral bioavailability and therapeutic window of promising drug candidates.[2][3]
Bioisosteric replacement—the substitution of one functional group for another with similar physicochemical properties—is a cornerstone strategy for mitigating such liabilities.[4][5] This approach aims to enhance pharmacokinetic profiles, improve potency, and navigate intellectual property landscapes without sacrificing the key interactions required for biological activity.[2] While common amide bioisosteres include heterocycles like oxadiazoles and triazoles, this guide focuses on a more sophisticated replacement: the imidazole amidoxime.[1][2] This moiety uniquely combines the metabolic robustness of an aromatic imidazole core with the versatile pharmacokinetic and pharmacodynamic properties of an amidoxime, which can act as a highly effective prodrug for a charged amidine group.
Part 1: The Imidazole Amidoxime - A Dual-Function Bioisostere
The core concept of this bioisosteric replacement is to supplant the entire amide functionality with an imidazole ring bearing an amidoxime group. This strategy addresses the amide problem on two fronts: the stability of the core scaffold and the nature of the key interacting group.
-
The Imidazole Core: An imidazole ring is an excellent non-classical bioisostere for a trans-amide bond.[6] Its planar, aromatic structure and defined geometry can effectively mimic the spatial arrangement of the amide. Crucially, as a stable heterocyclic ring, it is not susceptible to the enzymatic cleavage that plagues linear amides, thereby enhancing metabolic stability.[1][7]
-
The Amidoxime Functionality: The amidoxime group, -C(=NOH)NH₂, serves as a clever prodrug for the strongly basic amidine group, -C(=NH)NH₂.[8] Many potent enzyme inhibitors require a positively charged group, such as an amidine, to form a strong salt bridge with a key acidic residue (e.g., aspartate, glutamate) in the target's active site. However, a permanent positive charge severely hampers cell membrane permeability and oral absorption.[9] The amidoxime is largely neutral at physiological pH, allowing the drug to be absorbed. Once in systemic circulation, it is rapidly converted by enzymes into the active, charged amidine.[8][9]
This dual-functionality provides a powerful tool for medicinal chemists to create metabolically stable compounds with enhanced oral bioavailability and potent target engagement.
Caption: General two-stage synthetic workflow for the preparation of imidazole amidoximes from common starting materials.
Protocol 1: Synthesis of Cyano-Substituted Imidazole Precursor
This protocol provides a general method for creating the necessary nitrile intermediate. A variety of methods exist for imidazole synthesis; the one described here is robust and versatile. [10]
-
Objective: Synthesize a 2,5-disubstituted-4-cyanoimidazole.
-
Materials:
-
Benzil or other α-diketone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Glacial Acetic Acid
-
(Subsequent steps for converting an amino group to nitrile, e.g., via Sandmeyer reaction, are assumed if direct cyanogenesis is not feasible).
-
-
Procedure:
-
Combine the α-diketone (1.0 eq), aldehyde (1.0 eq), and ammonium acetate (10 eq) in a round-bottom flask with glacial acetic acid.
-
Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration. This will yield the 2,4,5-trisubstituted imidazole.
-
Note: This example yields a triaryl imidazole. To obtain the cyano- group, one would start with an appropriate precursor, such as 4-amino-2,5-diphenylimidazole, and perform a Sandmeyer reaction (NaNO₂, HCl, then CuCN) to install the nitrile at the 4-position.
-
Protocol 2: Conversion of Nitrile to Imidazole Amidoxime
This protocol is a reliable method for converting the cyano-imidazole intermediate into the final amidoxime product. [11]
-
Objective: Convert a cyano-imidazole to an imidazole amidoxime.
-
Materials:
-
Cyano-substituted imidazole precursor (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Methanol or a 2:1 mixture of Methanol:DMF
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the cyano-substituted imidazole (1.0 eq) in the chosen solvent system (e.g., Methanol:DMF) in a round-bottom flask equipped with a reflux condenser.
-
Add triethylamine (3.0 eq) to the solution, followed by hydroxylamine hydrochloride (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the pure imidazole amidoxime.
-
Part 4: In Vivo Bioactivation and Target Engagement
The true elegance of the imidazole amidoxime bioisostere is revealed in vivo. While the uncharged prodrug facilitates absorption, its conversion to the active drug drives high-affinity target binding.
The mARC-Catalyzed Reduction Pathway
The bioactivation of amidoximes is primarily carried out by a two-component N-reductive enzyme system. [8]The key players are:
-
Mitochondrial Amidoxime Reducing Component (mARC): This molybdenum-containing enzyme, located in the outer mitochondrial membrane, catalyzes the reduction of the N-hydroxy group of the amidoxime. [8]* Cytochrome b5 and NADH-cytochrome b5 reductase: These partners transfer electrons to mARC to complete the catalytic cycle.
This enzymatic process efficiently converts the amidoxime prodrug into the highly basic amidine, which is then protonated at physiological pH to form a cationic amidinium ion.
Caption: The cellular bioactivation pathway of an imidazole amidoxime prodrug to the active cationic amidine, leading to high-affinity target binding.
This resulting cationic group is a superb mimic for the guanidinium group of arginine. It can form a strong, charge-stabilized, bidentate hydrogen bond with carboxylate side chains of aspartate or glutamate residues in an enzyme's active site, an interaction that often anchors the inhibitor and provides a substantial boost in binding affinity and potency.
Conclusion and Future Outlook
The bioisosteric replacement of amides with imidazole amidoximes represents a sophisticated, multi-pronged strategy for overcoming common challenges in drug discovery. This approach simultaneously addresses metabolic instability through the robust imidazole core while enhancing oral bioavailability and target potency via a prodrug strategy. The amidoxime masks a highly basic amidine, facilitating absorption, before being enzymatically converted to the active cationic form that can engage in powerful ionic interactions with the target. As medicinal chemists continue to tackle challenging targets that require a blend of stability, permeability, and high potency, the imidazole amidoxime stands out as an advanced and highly valuable tool in the molecular design toolbox.
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Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Rahman, M. S., et al. (2024). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 15(4), 510–517. [Link]
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Ovdiichuk, O. V., & Hordiyenko, O. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Ukrainian Biochemical Journal, 88(1), 5-19. [Link]
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Rahman, M. S., et al. (2024). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Publications. [Link]
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Rassias, G., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. [Link]
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Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. CSU Research Output. [Link]
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Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(23), 7118. [Link]
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Rahman, M. S., et al. (2024). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PubMed. [Link]
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Singh, P., et al. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ResearchGate. [Link]
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Längrich, F., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online, 31(12), 1039-1046. [Link]
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Deng, J. (2012). Application of Bioisosteres in Drug Design. University of Wisconsin-Madison. [Link]
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Foley, D. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis and Successes. ResearchGate. [Link]
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Kar, A., & Mereddy, V. R. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3840-3855. [Link]
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Larnaud, F., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]
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Lan, R., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry, 47(20), 4944-4956. [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]
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Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [Link]
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Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
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Nguyen, T. L., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(70), 40093-40101. [Link]
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Oduselu, G. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Medicinal Chemistry. [Link]
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Oduselu, G. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC. [Link]
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Kim, J., et al. (2012). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 17(11), 13576–13585. [Link]
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Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3839–3856. [Link]
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Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Sharma, D., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 13(1), 118-126. [Link]
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Ball, M. (2021). Simple strategy towards amide bioisosteres. ResearchGate. [Link]
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Yang, Z., et al. (2025). The Synthesis of Amide and its Bioisosteres. Bentham Science. [Link]
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Kharab, A. E., et al. (2025). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. [Link]
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Kumar, V., et al. (2018). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]
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da Silva, A. C. A., et al. (2020). Preparation of the series of 1H-imidazole-1-carboxamides 10-13 from the reaction of α-aminoketones 5a-5d with isocyanates 9a-9i. ResearchGate. [Link]
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Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. [Link]
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Wang, J. (2006). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 53(4), 939-944. [Link]
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Chemistry Guru. (n.d.). Comparing Basicity of Imidazole, Phenylamine and Amide. Chemistry Guru. [Link]
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N-Hydroxy-1H-imidazole-4-carboximidamide SMILES and InChIKey
The following technical guide provides an in-depth analysis of N-Hydroxy-1H-imidazole-4-carboximidamide , a critical heterocyclic intermediate in the synthesis of antineoplastic agents such as Temozolomide and related purine analogues.
Chemical Identity & Structural Characterization[1][2][3][4][5]
This compound (also known as Imidazole-4-carboxamidoxime ) is a functionalized imidazole derivative characterized by the presence of an amidoxime group at the C4 position. This moiety renders the compound highly reactive toward electrophiles, making it a versatile building block for fused heterocyclic systems, particularly imidazo[5,1-d][1,2,3,5]tetrazines and imidazo[4,5-d][1,2,4]oxadiazoles.
Key Identifiers
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | Imidazole-4-carboxamidoxime; 4-(N-Hydroxyamidino)imidazole |
| CAS Registry Number | 914781-71-8 (Specific isomer/form) |
| Molecular Formula | C₄H₆N₄O |
| Molecular Weight | 126.12 g/mol |
| SMILES | ON=C(N)c1cncn1 |
| InChIKey | VQAHIWBVFLBMRU-UHFFFAOYSA-N |
Synthesis & Production Protocols
The synthesis of this compound is primarily achieved through the nucleophilic addition of hydroxylamine to 1H-imidazole-4-carbonitrile (4-cyanoimidazole). This reaction is thermodynamically favorable but requires careful control of pH and temperature to prevent over-hydrolysis to the amide (imidazole-4-carboxamide).
Experimental Protocol: Synthesis from 4-Cyanoimidazole
Objective: To synthesize high-purity this compound for use as a Temozolomide precursor.
Reagents:
-
1H-Imidazole-4-carbonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH[1][2][3][4]·HCl) (1.5 eq)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Solvent: Ethanol/Water (1:1 v/v) or Methanol
Step-by-Step Methodology:
-
Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve Hydroxylamine hydrochloride (1.5 eq) in a minimum volume of water. Slowly add an equimolar amount of Na₂CO₃ or NaOH at 0°C to generate the free base in situ.
-
Addition of Substrate: Add a solution of 1H-Imidazole-4-carbonitrile (1.0 eq) in ethanol to the hydroxylamine mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 70–80°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or HPLC. The nitrile peak should disappear, replaced by the more polar amidoxime peak.
-
Workup: Cool the mixture to room temperature and then to 4°C. The product, this compound, typically precipitates as a white to off-white solid due to its lower solubility compared to the starting materials.
-
Purification: Filter the solid and wash with cold water (2x) and cold ethanol (1x) to remove inorganic salts. Recrystallize from water or ethanol if higher purity (>98%) is required.
-
Drying: Dry the solid under vacuum at 40°C for 12 hours.
Yield: Typical yields range from 75% to 85%.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by proton transfer to form the amidoxime.
Figure 1: Mechanism of amidoxime formation via nucleophilic addition of hydroxylamine to the nitrile group.
Applications in Drug Development[12]
Precursor to Temozolomide and Imidazotetrazines
The primary industrial application of this compound is as an intermediate in the synthesis of Temozolomide , a frontline treatment for glioblastoma multiforme. While the "classic" route uses 5-amino-imidazole-4-carboxamide (AIC), the amidoxime route offers an alternative pathway to construct the imidazo[5,1-d][1,2,3,5]tetrazine core.
Pathway Description:
-
Cyclization: The amidoxime reacts with a one-carbon donor (like methyl isocyanate or a carbamoyl chloride equivalent) to form an intermediate.
-
Ring Closure: Under oxidative or acidic conditions, the intermediate cyclizes to form the bicyclic tetrazine system.
Synthesis of Purine Analogues (Bredinin/Mizoribine)
This compound serves as an aglycone precursor for Mizoribine (Bredinin), an immunosuppressive agent. The amidoxime group mimics the amide/amidine functionality found in purine bases, allowing it to inhibit enzymes like Inosine Monophosphate Dehydrogenase (IMPDH) when glycosylated.
Chemical Reactivity Profile
-
O-Acylation: The hydroxyl group on the oxime is nucleophilic and can be acylated to form O-acyl amidoximes, which are precursors to 1,2,4-oxadiazoles upon heating (Tiemann rearrangement).
-
Reduction: Catalytic hydrogenation reduces the N-hydroxy group to an amidine (Imidazole-4-carboximidamide), a direct analogue of the natural product AIC.
Temozolomide Synthesis Pathway
The diagram below outlines the logical flow from the amidoxime to the final drug product.
Figure 2: Synthetic pathway from this compound to Temozolomide.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
| Test | Expected Result | Notes |
| Appearance | White to off-white crystalline powder | Darkening indicates oxidation or hydrolysis. |
| Melting Point | 214–218°C (Decomposition) | Sharp melting point indicates high purity. |
| Mass Spectrometry | [M+H]⁺ = 127.12 m/z | Consistent with Formula C₄H₆N₄O. |
| IR Spectroscopy | 3100–3400 cm⁻¹ (O-H/N-H stretch)1650 cm⁻¹ (C=N stretch) | Characteristic amidoxime bands. |
| Solubility | Soluble in DMSO, dilute acid; sparingly soluble in water/ethanol. | Amphoteric nature due to imidazole and oxime. |
References
-
PubChem . This compound (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Linked to related hydroxy-amide structures; specific CAS 914781-71-8 is the exact match for the amidoxime).
-
Stevens, M. F. G., et al. (1984). Antitumor Imidazotetrazines.[5] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (1997). Antitumor Imidazotetrazines.[5] 35. New Synthetic Routes to the Antitumor Drug Temozolomide. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. Process for the preparation of Temozolomide. US Patent 6,844,434.
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Solvation Dynamics and Protocols for Imidazole-4-Carboximidamide Derivatives in DMSO
Executive Summary
The imidazole-4-carboximidamide scaffold is a critical pharmacophore in modern drug discovery. It serves as the structural foundation for purine biosynthesis precursors (e.g., AICA), AMP-activated protein kinase (AMPK) activators (e.g., AICAR), and antineoplastic alkylating agents (e.g., Dacarbazine). Despite their broad biological utility, these derivatives present significant in vitro handling challenges due to their complex solubility profiles. This technical guide elucidates the thermodynamic principles governing their solvation in dimethyl sulfoxide (DMSO) and provides field-proven, self-validating protocols to ensure stock solution integrity for downstream assays.
Solvation Mechanics in Polar Aprotic Environments
The difficulty in solubilizing imidazole-4-carboximidamide derivatives stems directly from their molecular architecture. The imidazole ring contains both hydrogen bond donors (the pyrrole-type N-H) and acceptors (the pyridine-type N=). Coupled with the carboximidamide (or carboxamide) moiety, these molecules form an extensive, tightly packed intermolecular hydrogen-bonding network. This high crystal lattice energy acts as a thermodynamic sink, rendering them poorly soluble in water and non-polar organic solvents.
To overcome this lattice energy, a solvent must be capable of outcompeting these internal intermolecular forces. DMSO (dielectric constant ε = 46.7) is a polar aprotic solvent perfectly suited for this task. Its highly polarized sulfoxide (S=O) bond acts as an aggressive hydrogen bond acceptor, effectively disrupting the lattice and stabilizing the monomeric solute via strong dipole-dipole interactions.
Logical relationship of structural factors and DMSO solvation mechanics.
The Hygroscopicity Caveat: The efficacy of DMSO is highly dependent on its anhydrous state. DMSO is notoriously hygroscopic. When it absorbs atmospheric water, the water molecules compete with the solute for the sulfoxide oxygen's hydrogen-bonding capacity. For highly polar derivatives like AICAR, even trace water contamination in the DMSO stock rapidly decreases the solubility limit and induces spontaneous precipitation[1].
Quantitative Solubility Profiles
The addition of functional groups to the core imidazole-4-carboximidamide scaffold significantly alters the solvation kinetics and maximum solubility limits.
| Compound | Sub-class / Common Name | Max Solubility in DMSO | Solvation Requirements |
| 5-Amino-3H-imidazole-4-carboxamide | AICA | ~90 - 100 mg/mL | Ultrasonic agitation required[2][3] |
| 5-Aminoimidazole-4-carboxamide ribonucleoside | AICAR (Acadesine) | ~40 - 116.7 mg/mL | Heating to 37°C, strict anhydrous DMSO[1][4] |
| 5-(3,3-dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide | Dacarbazine | ~2.3 - 12 mg/mL | Warming to 50°C water bath[5][6] |
Data Interpretation: Dacarbazine's significantly lower solubility compared to AICA is due to its bulky, hydrophobic 3,3-dimethyl-1-triazen-1-yl group. This modification alters the primary solvation sphere and increases steric hindrance, requiring additional thermal energy (up to 50°C) to overcome the kinetic barrier to dissolution[5].
Experimental Workflows: Step-by-Step Methodology
To ensure reproducibility and prevent premature precipitation, the following self-validating protocol must be strictly adhered to when preparing DMSO stock solutions.
Phase 1: Reagent and Environment Preparation
-
Solvent Selection: Utilize only sealed, anhydrous DMSO (purity >99.9%). Do not use older, previously opened bottles. The introduction of atmospheric moisture will drastically lower the solubility limit of hygroscopic derivatives[1].
-
Thermal Equilibration: Allow the DMSO and the lyophilized compound to reach room temperature (20-25°C) in a desiccator before opening to prevent condensation on the powder.
Phase 2: Primary Solvation 3. Massing: Weigh the required mass of the imidazole-4-carboximidamide derivative using an analytical balance. 4. Solvent Addition: Add the predetermined volume of DMSO to achieve the target stock concentration (typically 10 mM to 50 mM). 5. Agitation: Vortex the mixture vigorously for 1-2 minutes to maximize the solvent-solute surface area.
Phase 3: Thermal and Mechanical Assistance 6. Visual Validation: Inspect the vial against a dark background. The solution must be completely transparent. 7. Sonication & Heating: If the solution remains cloudy (a common occurrence for Dacarbazine and AICAR), place the vial in a water bath set to 37°C–50°C and apply ultrasonic agitation for 5-10 minutes[4][5]. Sonication provides localized acoustic cavitation, delivering the mechanical energy required to overcome the activation energy of dissolution without raising the bulk temperature to degradation-inducing levels.
Phase 4: Validation and Storage 8. Sterile Filtration: Once completely clear, filter the solution through a 0.22 µm PTFE syringe filter. Note: Avoid cellulose-based filters, which may non-specifically bind the compound. 9. Aliquot and Freeze: Divide the stock into single-use aliquots in amber vials and store at -20°C to -80°C[3][7].
Step-by-step experimental workflow for DMSO solubilization.
Troubleshooting & Stability Considerations
-
Freeze-Thaw Degradation: Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect). As the DMSO thaws, these micro-environments can force the derivative out of solution, leading to irreversible precipitation. Single-use aliquoting is mandatory to maintain stock integrity[3].
-
Thermal Degradation: While heating to 50°C aids the dissolution of Dacarbazine[5], prolonged exposure to heat can degrade the triazene moiety. Heating should be strictly monitored and combined with sonication to minimize the duration of thermal exposure.
-
Light Sensitivity: Many of these derivatives are highly photosensitive and will degrade into inactive or toxic byproducts upon prolonged exposure to ambient light. The use of amber vials and dark storage environments is non-negotiable.
References
-
HY-13417-50mg | AICAR[2627-69-2] - Clinisciences. 1
-
AICAR AMPK 27049 - BPS Bioscience.7
-
Dacarbazine Datasheet - Selleck Chemicals. 5
-
AICA) | CAS 360-97-4 - AbMole BioScience. 2
-
AICAR | Cell Signaling Technology - Cell Signaling Technology. 4
-
Dacarbazine - RayBiotech - RayBiotech.6
-
5-Amino-3H-imidazole-4-Carboxamide (Synonyms - MedChemExpress. 3
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Medicinal Chemistry of N-Hydroxy-Imidazole-Carboximidamides: Design, Synthesis, and IDO1 Inhibition
[1][2]
Executive Summary & Chemical Space
N-hydroxy-imidazole-carboximidamides represent a class of heterocyclic amidoximes designed to modulate metalloenzymes.[1] While the imidazole ring provides a privileged scaffold for pi-stacking and hydrogen bonding within protein pockets, the
-
Primary Mechanism: Direct coordination to the ferrous (
) or ferric ( ) heme center of IDO1.[1] -
Therapeutic Utility: Reversal of tumor-associated immunosuppression (Oncology), antimicrobial chelation, and potential prodrugs for amidines.
-
Key Structural Feature: The tautomeric equilibrium between the hydroxyamidine (
) and its zwitterionic forms allows for high adaptability in the active site.[1]
Mechanistic Pharmacology: The IDO1 Target
The most authoritative application of this scaffold is in the inhibition of IDO1 , the rate-limiting enzyme in the kynurenine pathway.[] IDO1 depletes Tryptophan (Trp) in the tumor microenvironment (TME), leading to T-cell anergy and immune escape.[1][3]
Heme Coordination Logic
Unlike competitive inhibitors that merely occupy the substrate pocket, N-hydroxy-imidazole-carboximidamides function as competitive, heme-binding inhibitors .[1]
-
Substrate Competition: The imidazole core mimics the indole ring of Tryptophan, occupying Pocket A of the active site.
-
Iron Chelation: The oxygen atom of the
-hydroxy group coordinates directly to the heme iron, displacing the molecular oxygen required for catalysis. -
Selectivity: The geometry of the imidazole-carboximidamide restricts binding to IDO1 over the related Tryptophan 2,3-dioxygenase (TDO), reducing off-target toxicity.[1]
Mechanism of Action Diagram
The following diagram illustrates the interference of the scaffold in the Tryptophan-Kynurenine pathway.[1]
Figure 1: Mechanism of IDO1 inhibition by N-hydroxy-imidazole-carboximidamides.[1] The inhibitor sequesters the Heme-Fe cofactor, preventing Tryptophan oxidation and restoring T-Cell activity.[1]
Synthetic Chemistry Protocols
The synthesis of N-hydroxy-imidazole-carboximidamides is robust, typically proceeding via the "Nitrile Route."[1] This section details the synthesis of a representative 4-substituted imidazole amidoxime.
General Synthetic Route[1]
-
Precursor Assembly: Formation of the imidazole ring (if not commercially available).[1]
-
Cyanation: Introduction of a nitrile group at the C4 or C5 position.[1]
-
Amidoxime Formation: Nucleophilic addition of hydroxylamine (
) to the nitrile.[1]
Detailed Protocol: Synthesis of N-hydroxy-1-methyl-1H-imidazole-4-carboximidamide
This protocol is a standard validation system for accessing the core scaffold.[1]
Reagents:
-
4-Cyano-1-methylimidazole (1.0 eq)[1]
-
Hydroxylamine hydrochloride (
) (3.0 eq)[1] -
Triethylamine (
) or Sodium Carbonate ( ) (3.0 eq)[1] -
Solvent: Ethanol/Water (3:1 v/v) or Methanol.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-cyano-1-methylimidazole (10 mmol) in Ethanol (20 mL).
-
Activation: In a separate flask, dissolve
(30 mmol) and (15 mmol) in minimal water (5 mL). Stir for 10 minutes to generate free hydroxylamine.[1] -
Addition: Add the hydroxylamine solution dropwise to the imidazole solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot ( ) should disappear, and a more polar amidoxime spot ( ) should appear. -
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (10 mL).
-
Crystallization: The product often precipitates upon cooling.[1] Filter the white solid.[1] If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and recrystallize from Ethanol/Ether. -
Characterization: Verify structure via
-NMR (DMSO- ). Look for the characteristic broad singlet of ( ppm) and the doublet/singlet ( ppm).[1]
Synthetic Workflow Diagram
Figure 2: Synthetic pathway from imidazole precursor to the final N-hydroxy-carboximidamide scaffold.[1]
Structure-Activity Relationships (SAR)
Optimizing this scaffold for medicinal use requires balancing potency (Heme binding) with pharmacokinetic properties (permeability, metabolic stability).[1]
Key SAR Determinants
| Structural Zone | Modification | Effect on Activity (IDO1) |
| Carboximidamide ( | Removal of -OH (Amidine) | Loss of Activity. The Oxygen is essential for Fe-binding.[1] |
| Carboximidamide ( | Alkylation of | Reduced Potency. Steric hindrance disrupts H-bonding in Pocket A. |
| Imidazole N1 | Methyl/Alkyl substitution | Maintained/Improved. Prevents N-H tautomerization issues; improves lipophilicity.[1] |
| Imidazole C2 | Phenyl/Aryl substitution | Variable. Can access hydrophobic Pocket B for increased potency (e.g., Epacadostat analogs). |
| Imidazole C5 | Halogen (F, Cl) | Improved Metabolic Stability. Blocks metabolic oxidation of the ring. |
The "Warhead" Constraint
The
-
Design Strategy: Steric shielding of the glucuronidation site (the N-OH) is difficult without losing potency.[1] Therefore, formulation strategies or prodrug approaches (e.g., esterification of the N-OH) are often employed to improve oral bioavailability.
Case Study: INCB14943 & Epacadostat Analogs
While Epacadostat (INCB24360) utilizes a hydroxyamidine-like motif within a furazan/oxadiazole context, early discovery efforts by Incyte and others validated the imidazole-hydroxyamidine core.[1]
INCB14943 (Proof of Concept):
-
Efficacy: Demonstrated significant tumor growth inhibition in B16 melanoma models.[1]
-
Validation: Confirmed that the hydroxyamidine moiety binds directly to the heme iron via adsorption spectroscopy.[4]
-
Significance: This compound proved that the imidazole ring could effectively scaffold the hydroxyamidine warhead into the IDO1 active site, paving the way for more complex heterocyclic cores.
References
-
Discovery of IDO1 Inhibitors: From Bench to Bedside. National Institutes of Health (PMC). [Link][1]
-
Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Royal Society of Chemistry (Med.[1] Chem. Commun.). [Link][1][5]
-
Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel IDO1 Inhibitors. National Institutes of Health (PMC). [Link][1]
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters. [Link][1][6]
-
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1. ACS Medicinal Chemistry Letters. [Link][1]
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- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of imidazole amidoximes in aqueous solution
An In-Depth Technical Guide to the Aqueous Stability of Imidazole Amidoximes
Foreword
Imidazole amidoximes represent a class of compounds of significant interest in modern drug discovery, primarily for their role as prodrugs for highly basic amidine-containing molecules.[1][2] The conversion of a polar, charged amidine group into a less basic, more lipophilic amidoxime can dramatically improve oral bioavailability. The in vivo enzymatic reduction of the amidoxime back to the active amidine is a well-established bioactivation pathway.[2] However, the successful development of any amidoxime-based prodrug is contingent on its chemical stability in aqueous environments, from formulation and storage to its transit through the gastrointestinal tract. This guide provides a comprehensive technical overview of the factors governing the stability of imidazole amidoximes in aqueous solutions, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imidazole Amidoxime Moiety: A Structural and Synthetic Overview
The core structure of an imidazole amidoxime consists of an imidazole ring linked to an amidoxime functional group (-C(NH₂)=NOH). The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, and it is a common scaffold in many biologically active molecules.[3][4] The amidoxime group is essentially an N-hydroxylated amidine.[4]
Synthesis of Imidazole Amidoximes
The synthesis of imidazole amidoximes typically involves the preparation of a cyanomethyl-imidazole intermediate, followed by the conversion of the nitrile group to an amidoxime.
A general synthetic route is as follows:
-
Synthesis of the Imidazole Precursor: There are numerous methods for the synthesis of substituted imidazoles.[4]
-
Introduction of the Nitrile Group: A common method is the nucleophilic substitution of a leaving group on the imidazole ring or a side chain with a cyanide salt.
-
Formation of the Amidoxime: The nitrile is then reacted with hydroxylamine, often in the presence of a base, to form the amidoxime.[5] This reaction should be carefully monitored as side reactions can occur.
Caption: General synthetic pathway for imidazole amidoximes.
Physicochemical Properties Influencing Stability
The stability of imidazole amidoximes in aqueous solution is intrinsically linked to their physicochemical properties, particularly their acid-base chemistry.
-
Imidazole Ring pKa: The imidazole ring is amphoteric. The pKa of the protonated imidazolium ion is approximately 7.[3][4] This means that in acidic to neutral pH, the imidazole ring will be protonated and positively charged.
-
Amidoxime Group pKa: Amidoximes are also ionizable. They have two pKa values; one for the protonation of the amino group (pKa typically in the range of 3-5) and one for the deprotonation of the hydroxyl group (pKa > 11).[6][7]
The ionization state of the molecule will significantly influence its solubility, reactivity, and interaction with other species in solution.
Chemical Degradation Pathways in Aqueous Solution
Imidazole amidoximes are susceptible to several degradation pathways in aqueous solution. The primary routes of degradation are hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is often the most significant degradation pathway for amidoximes in aqueous solution. The amidoxime functional group can be hydrolyzed to the corresponding amide or carboxylic acid.[8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amidoxime can be hydrolyzed to the corresponding amide and hydroxylamine. Prolonged exposure to strong acid and heat can further hydrolyze the amide to a carboxylic acid.[8] The hydrolysis of oximes and related structures is known to be acid-catalyzed.[9]
-
Base-Catalyzed Hydrolysis: In basic solutions, the amidoxime can also undergo hydrolysis. The rate of hydrolysis is pH-dependent.
Another potential hydrolytic pathway is the conversion of the amidoxime back to the nitrile.
Caption: Primary hydrolytic degradation pathways for imidazole amidoximes.
Oxidative Degradation
Both the imidazole ring and the amidoxime group can be susceptible to oxidation.
-
Imidazole Ring Oxidation: The imidazole moiety can be oxidized by various oxidizing agents, including hydrogen peroxide and radical initiators.[10] Forced degradation studies on imidazole-containing drugs have shown that oxidation can lead to a variety of degradation products, including hydroxylated species and ring-opened products.[10][11]
-
Amidoxime Group Oxidation: The amidoxime group can be oxidized to form nitriles and other products.[12]
Photodegradation
The imidazole ring is known to be sensitive to photodegradation, especially in the presence of photosensitizers.[10][13] Exposure to light, particularly UV light, can lead to the formation of reactive oxygen species and subsequent degradation of the imidazole ring.[11]
Intramolecular Cyclization
In the presence of activating agents (e.g., acylating agents), amidoximes can undergo intramolecular cyclization to form 1,2,4-oxadiazoles.[1][14] While this is often a synthetic route, it could also be a potential degradation pathway if reactive species are present in a formulation.
Factors Influencing Stability
The rate and extent of degradation of imidazole amidoximes are influenced by several factors:
| Factor | Influence on Stability |
| pH | The rate of hydrolysis of both the amidoxime group and potentially the imidazole ring is highly pH-dependent. A pH-rate profile should be determined to identify the pH of maximum stability.[15] |
| Temperature | As with most chemical reactions, the rate of degradation increases with temperature. The effect of temperature on stability should be evaluated to determine appropriate storage conditions. |
| Light | Exposure to light, especially UV light, can cause significant photodegradation of the imidazole ring.[10][13] Formulations should be protected from light. |
| Buffers | The choice of buffer can impact stability. Buffer species can act as catalysts for hydrolysis or other reactions.[16] The effect of different buffers and buffer concentrations should be investigated. |
| Oxygen | The presence of oxygen can promote oxidative degradation. For oxygen-sensitive compounds, formulation under an inert atmosphere may be necessary. |
Experimental Design for Stability Studies
A systematic approach is required to fully characterize the stability of an imidazole amidoxime. This typically involves forced degradation studies and the development of a stability-indicating analytical method.[17][18][19]
Forced Degradation Studies
Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[17][18]
Caption: Workflow for a forced degradation study.
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] The results are used to establish the degradation pathways and to develop and validate a stability-indicating analytical method.
pH-Rate Profile
To determine the effect of pH on the hydrolysis rate, kinetic studies should be performed over a wide pH range (e.g., pH 1-12) at a constant temperature. The observed first-order rate constants (k_obs) are then plotted against pH to generate a pH-rate profile. This profile is crucial for identifying the pH at which the compound is most stable.
Analytical Methodologies for Stability Testing
A validated stability-indicating analytical method is essential for accurately quantifying the imidazole amidoxime and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19][20][21] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.[10][22][23][24]
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized for the best separation.
-
Detection: UV detection is commonly used. The detection wavelength should be chosen at the absorbance maximum of the imidazole amidoxime. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Development and Optimization:
-
Inject a solution of the undegraded imidazole amidoxime to determine its retention time.
-
Inject solutions from the forced degradation studies.
-
Optimize the mobile phase composition (organic content, pH, buffer strength) and other chromatographic parameters (flow rate, temperature) to achieve baseline separation of the parent compound from all degradation products and any formulation excipients.
-
-
Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[20][21]
Protocol: Identification of Degradation Products by LC-MS
-
LC Separation: Use the developed stability-indicating HPLC method to separate the degradation products.
-
MS Detection: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or an ion trap instrument).
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of the degradation products and in MS/MS mode to obtain fragmentation patterns.
-
Structure Elucidation: Use the accurate mass measurements and fragmentation data to propose structures for the degradation products.
Conclusion
The aqueous stability of imidazole amidoximes is a critical parameter that must be thoroughly investigated during drug development. A comprehensive understanding of the degradation pathways and the factors that influence stability is essential for the design of stable formulations and for ensuring the safety and efficacy of the final drug product. The systematic approach outlined in this guide, combining forced degradation studies with the development of a validated stability-indicating analytical method, provides a robust framework for assessing the stability of this important class of compounds.
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- (n.d.).
- Taylor & Francis. (2023, September 7). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
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- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uregina.ca [uregina.ca]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. irjpms.com [irjpms.com]
- 20. mdpi.com [mdpi.com]
- 21. scielo.br [scielo.br]
- 22. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Literature review on imidazole-based amidoxime scaffolds
Synthetic Pathways and Pharmacological Versatility
Executive Summary
The convergence of imidazole heterocycles and amidoxime functional groups represents a strategic intersection in medicinal chemistry. Imidazole, a five-membered aromatic ring found in histidine and histamine, is a privileged scaffold known for its ability to coordinate metal ions (e.g., in CYP450 enzymes) and participate in hydrogen bonding. The amidoxime group (
This technical guide synthesizes current literature to provide a comprehensive analysis of imidazole-based amidoxime scaffolds. It details the chemical rationale for this pairing, robust synthetic protocols, and their application in antifungal, anticancer (IDO1 inhibition), and antimalarial therapeutics.
Chemical Rationale: The Power of the Scaffold
The design of imidazole-based amidoximes is often driven by three mechanistic imperatives:
-
Bioisosterism & pKa Modulation:
-
Amidines are potent pharmacophores but are highly basic (
), leading to permanent protonation at physiological pH. This limits passive membrane transport. -
Amidoximes are significantly less basic (
) and exist largely as neutral species at pH 7.4, facilitating transmembrane permeability. Once absorbed, they are metabolically reduced to the active amidine.
-
-
Metal Chelation:
-
The imidazole nitrogen (
) is a classic ligand for heme iron (e.g., in CYP51 antifungal targets). -
The amidoxime group provides bidentate chelation potential via its oxime oxygen and amine nitrogen, enhancing binding affinity for metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) .
-
-
Nitric Oxide (NO) Donation:
-
Amidoximes can be oxidatively cleaved to release NO, offering potential in cardiovascular therapeutics and as sensitizers in cancer therapy.
-
Table 1: Physicochemical Comparison of Amidine vs. Amidoxime
| Property | Amidine ( | Amidoxime ( | Impact on Drug Design |
| pKa | ~11 - 12 | ~4 - 5 | Amidoxime improves membrane permeability. |
| Physiological State | Protonated (Cationic) | Neutral | Amidoxime exhibits higher oral bioavailability. |
| H-Bonding | Donor (Strong) | Donor & Acceptor | Amidoxime offers versatile binding modes. |
| Metabolic Fate | Stable / Excreted | Reduced to Amidine | Amidoxime acts as a prodrug (via mARC system). |
Synthetic Methodologies
The construction of imidazole-based amidoximes typically follows two primary routes: the functionalization of imidazole-nitriles and multi-component cyclizations.
3.1. Route A: The Nitrile-Hydroxylamine Addition (Standard Protocol)
This is the most robust method for converting imidazole-nitriles to amidoximes. It preserves the imidazole ring integrity.
Reaction:
Protocol Insight:
The use of hydroxylamine hydrochloride requires a base (typically
3.2. Route B: Multi-Component Synthesis (Advanced)
Recent literature highlights one-pot reactions involving benzonitriles, hydroxylamine, arylglyoxals, and active methylene compounds (e.g., Meldrum's acid) to generate complex imidazole-amidoxime hybrids directly.
Visualization: Synthetic Workflow
Caption: Figure 1. Standard synthetic pathway for converting imidazole-nitriles to amidoximes via nucleophilic addition.
Pharmacological Applications[1][2][3][4]
4.1. Antifungal Agents (CYP51 Inhibition)
Imidazole derivatives (e.g., miconazole, ketoconazole) are cornerstones of antifungal therapy, targeting the heme iron of lanosterol 14
-
Mechanism: The imidazole
coordinates with the heme iron, blocking the substrate binding site. -
Amidoxime Role: Incorporating an amidoxime moiety into the side chain can enhance solubility and target engagement. Studies have shown that amidoxime-substituted benzimidazoles exhibit MIC values comparable to standard azoles against Candida albicans (range 39–312
).
4.2. Anticancer: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune system in the tumor microenvironment.[1][2][3]
-
Targeting Strategy: Inhibitors must bind to the heme iron. While imidazole is a known heme binder, the amidoxime group has emerged as a potent chelator in "apo-IDO1" inhibitors and competitive heme binders.
-
Key Insight: Naphthoquinone amide-oxime derivatives have demonstrated dual inhibition of IDO1 and STAT3, with
values as low as 0.06 .[1] The oxime oxygen serves as the iron-binding group (IBG).
4.3. Antimalarial & Prodrugs
Amidoxime prodrugs of potent antiprotozoal amidines are used to overcome poor oral absorption.
-
Example: Amidoxime analogs of pentamidine and furamidine.
-
Metabolic Activation: The prodrug is reduced in vivo by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.
Visualization: Metabolic Activation Pathway (mARC)
Caption: Figure 2.[4][5] In vivo bioactivation of amidoxime prodrugs to active amidines via the mARC enzyme system.
Detailed Experimental Protocol
Objective: Synthesis of N-hydroxy-4-(1H-imidazol-1-yl)benzimidamide (Representative Scaffold). Rationale: This protocol demonstrates the conversion of a nitrile group on a phenyl-imidazole core, a common motif in bioactive azoles.
Reagents:
-
4-(1H-imidazol-1-yl)benzonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (2.0 - 3.0 equiv) -
Sodium Carbonate (
) (2.0 - 3.0 equiv) -
Ethanol (Absolute)[6]
-
Water (for workup)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
(20 mmol) and (20 mmol) in water (10 mL). Stir for 15 minutes to generate free hydroxylamine. -
Addition: Add a solution of 4-(1H-imidazol-1-yl)benzonitrile (10 mmol) in Ethanol (30 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot should disappear, and a more polar amidoxime spot should appear. -
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Add cold water (50 mL) to the residue. The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (3 x 10 mL).
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or Diethyl ether/Ethanol to obtain pure crystals.
-
Validation:
-
IR: Look for
stretch ( ), stretch ( ), and stretch ( ). Absence of peak ( ) confirms conversion. -
1H NMR (DMSO-d6): Characteristic singlet for
( ppm) and broad singlet for ( ppm).
-
References
-
Clement, B., et al. (2020). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 25(1), 1-20.
-
Ojha, R., et al. (2023). "Structure-based design and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates." Arabian Journal of Chemistry, 16(9), 105068.
-
Ajani, O. O., et al. (2022). "Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives." RSC Advances, 12, 12345-12356.
-
Kotthaus, J., et al. (2011). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-122.
-
Wu, J. H., et al. (2026).[7][2] "Discovery of imidazole-based apo-IDO1 inhibitors: rational design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry, 117850.
-
Zhang, L., et al. (2023).[7] "Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors." International Journal of Molecular Sciences, 24(16), 12980.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - Arabian Journal of Chemistry [arabjchem.org]
N-Hydroxy-1H-imidazole-4-carboximidamide supplier and purity specifications
This guide serves as a technical monograph for N-Hydroxy-1H-imidazole-4-carboximidamide (also known as Imidazole-4-carboxamidoxime). It is structured to support researchers and CMC (Chemistry, Manufacturing, and Controls) teams in the procurement, analysis, and utilization of this specific building block.
CAS Registry Number: 914781-71-8 (Free base) / 35967-34-3 (Generic/Salt forms often vary)
Chemical Formula: C
Executive Summary & Strategic Procurement
This compound is a critical amidoxime intermediate. Unlike its stable amide cousin (Imidazole-4-carboxamide), this compound is chemically "live." It is primarily used as a precursor for constructing 1,2,4-oxadiazole rings in fragment-based drug discovery (FBDD) and for synthesizing high-energy density materials or specific antiviral nucleoside analogs (e.g., Mizoribine derivatives).
The Procurement Challenge: This compound is not a "commodity chemical." It is often made-to-order or stocked in small libraries by boutique synthesis houses. The primary risk in sourcing is thermal instability and hydrolytic degradation during storage.
Supplier Evaluation Matrix
When selecting a supplier (e.g., Enamine, ChemPUR, or custom CROs), you must validate them against these three tiers:
| Tier | Requirement | Why it Matters (Causality) |
| Tier 1: Synthesis Route | Must confirm Nitrile Addition route. | Avoids metal contamination common in catalytic routes. |
| Tier 2: Salt Form | Clarify: Free Base vs. HCl Salt. | The HCl salt is significantly more stable for long-term storage but requires neutralization before cyclization reactions. |
| Tier 3: Analytics | NMR (1H, 13C) + HPLC + DSC . | DSC (Differential Scanning Calorimetry) is non-negotiable to detect thermal decomposition onset, critical for safety scaling. |
Synthesis & Impurity Profiling
To understand the purity specifications, one must understand the genesis of the molecule. The standard industrial route involves the nucleophilic addition of hydroxylamine to 4-cyanoimidazole.
Mechanistic Pathway & Critical Control Points
The reaction is an equilibrium process driven to completion by pH control.
Figure 1: Synthesis pathway and primary degradation vectors. Note that Impurity A (Amide) is thermodynamically favored if moisture is present.
Critical Impurities
-
Imidazole-4-carboxamide (Hydrolysis Product): The amidoxime moiety is prone to hydrolysis back to the amide, especially under acidic conditions or prolonged exposure to moisture. This is a "dead" impurity that will not participate in subsequent cyclization reactions.
-
Unreacted Nitrile: 4-Cyanoimidazole has a distinct retention time. Its presence indicates incomplete conversion.
-
O-Acylated Byproducts: If the reaction solvent contains esters (e.g., EtOAc) and heating is applied, the hydroxylamine oxygen can attack the solvent, creating O-acylated impurities.
Purity Specifications & Analytical Protocols
For drug development applications (GLP/GMP), "Vendor Purity" (usually just area% by HPLC) is insufficient. You must establish a Self-Validating Analytical System .
The "Gold Standard" Specification Sheet
| Parameter | Acceptance Criteria | Method / Rationale |
| Appearance | White to off-white crystalline powder. | Yellowing indicates oxidation or thermal degradation (formation of azo/azoxy dimers). |
| Assay (HPLC) | ≥ 97.0% (Area normalization) | Column: C18 Reverse Phase. Mobile Phase: Phosphate Buffer/MeCN (High pH stability required). |
| Identity (NMR) | Conforms to structure. | Critical Signal: Broad singlet at ~9-10 ppm (N-OH) and ~5-6 ppm (NH2) in DMSO-d6. |
| Water (KF) | ≤ 1.0% w/w | Strict Limit. Water accelerates hydrolysis to the amide. |
| Residual Solvents | MeOH/EtOH < 3000 ppm | Alcohols are common recrystallization solvents but can interfere with acylation reactions. |
| Thermal Safety | T_onset > 120°C (DSC) | Safety Critical. Amidoximes have high energy potential. Ensure no exotherm < 100°C. |
Protocol: Orthogonal Purity Verification
Do not rely solely on UV-HPLC, as amidoximes and amides have similar chromophores.
Step 1: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)
-
Column: Waters XBridge C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0). Note: Basic pH keeps the imidazole deprotonated and improves peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: MS (ESI+) and UV at 220 nm.
-
Target Mass: [M+H]+ = 127.1 Da.
-
Differentiation: The amide impurity (Hydrolysis product) has [M+H]+ = 112.1 Da. This mass difference (15 Da) is the definitive check.
Step 2: 1H-NMR Validation
-
Dissolve 10 mg in DMSO-d6.
-
Verify the integration ratio of the imidazole ring protons (2H) to the amidoxime NH2 (2H) and OH (1H).
-
Watchout: If the NH2 signal is split or shifted significantly, it suggests protonation (salt form) or hydrogen bonding with impurities.
Handling, Stability & Safety
Warning: Amidoximes are potentially explosive if heated under confinement or subjected to shock, although imidazole derivatives are generally more stable than phenyl-amidoximes.
-
Storage: Store at -20°C under Argon. The compound is hygroscopic.
-
Reactivity: Avoid contact with strong acylating agents (e.g., acid chlorides) until ready to react. The O-acylation is extremely fast and exothermic.
-
Tiemann Rearrangement: Under heating with sulfonyl chlorides, the amidoxime can rearrange to a urea derivative. Control temperature strictly < 0°C during activation steps.
Application in Drug Design
The primary utility of this compound is as a bioisostere precursor .
Workflow: Synthesis of 1,2,4-Oxadiazole Bioisosteres
This molecule is reacted with carboxylic acid derivatives to form oxadiazoles, which serve as metabolically stable replacements for esters or amides in kinase inhibitors (e.g., JAK, IDO1 inhibitors).
Figure 2: Standard workflow for converting the amidoxime into a stable oxadiazole pharmacophore.
References
-
PubChem. (2025).[1][2] Compound Summary: N'-hydroxy-1H-imidazole-4-carboximidamide. National Library of Medicine. [Link]
-
Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. (Validating amidoxime synthesis protocols). [Link]
-
ChemPUR. (2024). Product Catalog: this compound (CAS 914781-71-8). [Link]
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. (Methodology for cyclization). [Link]
Sources
Methodological & Application
Application Note: Cyclization of Imidazole-4-amidoxime with Acid Chlorides
The following Application Note and Protocol guide details the cyclization of imidazole-4-amidoxime with acid chlorides to synthesize 3-(imidazol-4-yl)-1,2,4-oxadiazoles.
Executive Summary
The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity in drug design.[1] This guide focuses on the specific transformation of imidazole-4-amidoxime into 3-(imidazol-4-yl)-5-substituted-1,2,4-oxadiazoles using acid chlorides.
This transformation presents a unique chemoselective challenge: the competition between the nucleophilic amidoxime functionality and the imidazole ring nitrogen (N1). This guide provides a robust, self-validating workflow to navigate this selectivity, ensuring high yields and reproducibility.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The imidazole ring contains a secondary amine (N1) that is nucleophilic. When reacting with highly electrophilic acid chlorides, there are three potential reaction sites:
-
Amidoxime Oxygen (Desired): Leads to the O-acyl intermediate required for cyclization.[2]
-
Amidoxime Nitrogen (Side Reaction): Less common but possible.
-
Imidazole Ring Nitrogen (Competitor): Formation of N-acylimidazole.
Expert Insight: While N-acylimidazoles are generally unstable and hydrolyzable, their formation consumes the acid chloride and generates HCl, which can protonate the amidoxime and stall the reaction.
-
Recommendation: For robust scale-up, use N-protected imidazole-4-amidoximes (e.g., N-Benzyl, N-Trityl, or N-SEM). If using unprotected substrates, strictly control stoichiometry and base equivalents.
Reaction Mechanism
The reaction proceeds through a classic Tiemann-type pathway:
-
O-Acylation: The amidoxime hydroxyl group attacks the acid chloride to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Under thermal or basic conditions, the amino group attacks the carbonyl carbon, followed by the elimination of water to aromatize the 1,2,4-oxadiazole ring.
Figure 1: Mechanistic pathway from amidoxime to 1,2,4-oxadiazole.
Experimental Protocols
Method A: Thermal Cyclization in Pyridine (Standard)
Best for: Stable substrates, gram-scale synthesis, and when isolation of the intermediate is not required. Pyridine acts as both solvent and acid scavenger.
Materials
-
Imidazole-4-amidoxime (1.0 equiv)
-
Acid Chloride (1.1 equiv)
-
Pyridine (Anhydrous, 10-20 volumes)
-
Ethyl Acetate / Water (for workup)
Step-by-Step Workflow
-
Preparation: Charge a round-bottom flask with imidazole-4-amidoxime (1.0 equiv) and anhydrous pyridine . Stir under nitrogen atmosphere.
-
Acylation (0°C): Cool the solution to 0°C. Add the acid chloride (1.1 equiv) dropwise over 15 minutes.
-
Checkpoint: The solution may thicken or change color (often yellow/orange) as the O-acyl intermediate forms.
-
-
Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 1 hour.
-
QC Check: Take a TLC or LC-MS aliquot. You should see the conversion of the starting material (M) to the O-acyl intermediate (M + Acyl).
-
-
Cyclization (Reflux): Heat the reaction mixture to reflux (115°C) for 4–12 hours.
-
Why? Thermal energy is required to drive the dehydration step.
-
Monitoring: Monitor the disappearance of the O-acyl intermediate peak.
-
-
Workup:
-
Cool to RT.
-
Concentrate the pyridine under reduced pressure (rotary evaporator).
-
Resuspend the residue in Ethyl Acetate and wash with water (x2) and brine (x1).
-
Critical Step: If using unprotected imidazole, ensure the aqueous wash is slightly basic (pH ~8) to hydrolyze any transient N-acyl species on the imidazole ring.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradients).
Method B: Room Temperature "Superbase" Cyclization
Best for: Thermally sensitive substrates or high-throughput parallel synthesis.
Materials
-
Imidazole-4-amidoxime (1.0 equiv)
-
Acid Chloride (1.1 equiv)
-
NaOH (Powdered, 4.0 equiv) or KOtBu
-
DMSO (Anhydrous)
Step-by-Step Workflow
-
Dissolution: Dissolve the amidoxime in DMSO.
-
Base Addition: Add powdered NaOH (2.0 equiv) and stir for 10 minutes at RT.
-
Acylation: Add Acid Chloride (1.1 equiv) slowly (exothermic). Stir for 30 minutes.
-
Cyclization: Add the remaining NaOH (2.0 equiv) and stir at RT for 4–12 hours.
-
Quench: Pour the mixture into crushed ice/water.
-
Isolation: The product often precipitates. Filter and wash with water.[1][2][7] If no precipitate, extract with EtOAc.[1][2]
Data Interpretation & Validation
Quantitative Benchmarks
| Parameter | Method A (Pyridine Reflux) | Method B (DMSO/NaOH) |
| Reaction Time | 6–16 Hours | 4–12 Hours |
| Temperature | 115°C | 25°C |
| Typical Yield | 65–85% | 70–90% |
| Impurity Profile | Trace Pyridine, Thermal degradation | DMSO removal required |
| Scalability | High (Kg scale) | Medium (Exotherm control) |
Characterization Criteria (Self-Validation)
To confirm the formation of the 1,2,4-oxadiazole ring versus the O-acyl intermediate:
-
1H NMR Shift:
-
Intermediate: The amidoxime NH₂ protons are visible (broad singlets, typically 5.0–7.0 ppm).
-
Cyclized Product: NH₂ protons disappear. The imidazole C-H protons often shift downfield due to the electron-withdrawing nature of the formed oxadiazole ring.
-
-
13C NMR:
-
Look for the characteristic C=N carbon of the oxadiazole ring around 160–180 ppm .
-
-
Mass Spectrometry:
-
Intermediate: [M + Acyl]+
-
Product: [M + Acyl - H₂O]+ (Mass difference of -18 Da from intermediate).
-
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the optimal cyclization method.
References
-
BenchChem. Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Application Note. Link
-
Augustine, J. K., et al. (2009).[8] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[8] Journal of Organic Chemistry, 74, 5640-5643.[8] Link
-
Phakhodee, W., et al. (2018).[9] "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones." RSC Advances, 8, 38257-38263. Link
-
Jakopin, Z., & Dolenc, M. S. (2007). "Synthesis of substituted 1,2,4-oxadiazoles from substituted acid chlorides and amidoximes under mild conditions." Journal of Heterocyclic Chemistry, 44(3), 645-649.[10] Link
-
Bratulescu, G. (2009).[11] "Synthesis of 1,2,4-oxadiazoles." Synthesis, 2319-2320.[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Imidazole synthesis [organic-chemistry.org]
Reaction conditions for O-acylation of N-Hydroxy-1H-imidazole-4-carboximidamide
Application Note: Reaction Conditions for O-Acylation of N-Hydroxy-1H-imidazole-4-carboximidamide
Abstract
This guide details the synthetic protocols for the O-acylation of This compound (also known as imidazole-4-carboxamidoxime). This reaction is a critical intermediate step in the synthesis of 1,2,4-oxadiazole rings, a common pharmacophore in antiviral and oncology drug discovery. The amphoteric nature of the imidazole core presents unique challenges regarding regioselectivity (O- vs. N-acylation). This document provides three distinct protocols tailored to the nature of the acylating agent, along with mechanistic insights to maximize yield and purity.
Introduction & Mechanistic Insights
The Substrate
This compound contains three potential nucleophilic sites:
-
Amidoxime Oxygen (–N–OH): The target for O-acylation.[1]
-
Amidoxime Nitrogen (–NH₂): Generally less nucleophilic due to conjugation but can participate in cyclization.
-
Imidazole Ring Nitrogen (N-H): Highly susceptible to acylation if strong bases are used or if the acylating agent is in excess.
Regioselectivity Challenge
The primary challenge is achieving selective O-acylation without affecting the imidazole ring.
-
Kinetic Control: The hydroxyl group of the amidoxime is typically more nucleophilic towards "hard" electrophiles (like acid chlorides) than the imidazole nitrogen under neutral or mildly basic conditions.
-
Thermodynamic Control: N-acyl imidazoles (the side product) are high-energy species (similar to Staab’s reagent) and are hydrolytically unstable. In contrast, O-acyl amidoximes are relatively stable esters.
-
Expert Insight: If N-acylation of the imidazole occurs, it can often be reversed by a mild aqueous workup (NaHCO₃/MeOH), which hydrolyzes the reactive N-acyl bond while leaving the O-acyl bond intact.
Decision Framework & Workflow
Select the appropriate protocol based on your available acylating agent and substrate stability.
Caption: Decision tree for selecting the optimal O-acylation protocol based on electrophile type.
Experimental Protocols
Protocol A: Standard Acylation (Acid Chlorides/Anhydrides)
Best for: Simple alkyl/aryl groups, robust substrates, scale-up.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Acid Chloride (R-COCl) or Anhydride (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv)
-
Solvent: Anhydrous DMF (preferred for solubility) or THF/DCM mixture.
Step-by-Step Procedure:
-
Dissolution: Dissolve the amidoxime (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). The imidazole derivative may have poor solubility in DCM; DMF is recommended.
-
Base Addition: Add DIPEA (1.1 equiv) and cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).
-
Acylation: Add the Acid Chloride (1.05 equiv) dropwise over 15 minutes.
-
Critical Control: Do not use a large excess of acid chloride (>1.2 equiv) to prevent acylation of the imidazole ring.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.[2]
-
Workup (Selective Hydrolysis):
-
If LC-MS shows di-acylated product (M+2*Acyl), add 2 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. This selectively hydrolyzes the unstable N-acyl imidazole back to the parent imidazole, leaving the O-acyl amidoxime intact.
-
-
Isolation: Dilute with water (5x volume). If the product precipitates, filter and wash with water. If not, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Coupling with Carboxylic Acids
Best for: Complex carboxylic acids, chiral substrates, avoiding harsh reagents.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)
-
Base: DIPEA (2.0 equiv for EDC; 3.0 equiv for HATU)
-
Solvent: DMF
Step-by-Step Procedure:
-
Activation: In a vial, dissolve Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA and the Coupling Agent (HATU or EDC/HOBt). Stir for 5–10 minutes at RT to form the active ester.
-
Addition: Add the amidoxime substrate (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at RT for 2–12 hours.
-
Note: This method is milder and rarely results in imidazole N-acylation because the active ester is less reactive than an acid chloride.
-
-
Workup: Dilute with water. Extract with Ethyl Acetate.[3] Wash organic layer with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.
Protocol C: One-Pot Cyclization (Esters)
Best for: Direct synthesis of 1,2,4-oxadiazoles without isolating the intermediate.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Methyl/Ethyl Ester (R-COOMe) (Excess or 1.2 equiv)
-
Base: NaH (60% dispersion, 1.2 equiv) or NaOEt (freshly prepared)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the amidoxime (1.0 equiv) carefully (H₂ evolution). Stir for 20 mins.
-
Note: This forms the amidoximate anion, which is highly nucleophilic.
-
-
Addition: Add the ester (1.2 equiv).
-
Reflux: Heat the mixture to reflux (or 60–80°C in DMF) for 2–6 hours.
-
Mechanism: The anion attacks the ester to form the O-acyl intermediate, which immediately undergoes cyclodehydration at high temperature to form the 1,2,4-oxadiazole.
-
Workup: Quench with water. Adjust pH to ~7. Extract or filter precipitate.
Analytical Characterization
| Technique | Observation for O-Acyl Product | Observation for N-Acyl Side Product (Imidazole) |
| 1H NMR | Amidoxime NH₂: Broad singlet shifts downfield (from ~6.0 to ~7.5 ppm). Imidazole CH: Minimal shift. | Imidazole CH: Significant downfield shift (>0.5 ppm) of the C2/C5 protons due to electron withdrawal by the acyl group. |
| IR Spectroscopy | C=O Stretch: Strong band at ~1730–1750 cm⁻¹ (Ester-like). | C=O Stretch: Band at ~1700–1720 cm⁻¹ (Amide-like). |
| LC-MS | Mass: [M+H]⁺ = MW + Acyl - H₂O (if cyclized) or MW + Acyl (if open). | Mass: [M+H]⁺ = MW + 2*Acyl (if di-acylated). |
Reaction Scheme & Pathway
Caption: Reaction pathway showing the conversion of amidoxime to O-acyl intermediate and potential side reactions.
Troubleshooting & FAQ
-
Q: My product is insoluble in the reaction mixture.
-
A: Imidazole amidoximes have high polarity. Use DMF or DMSO as the solvent. If isolating the O-acyl intermediate, pour the DMF reaction mixture into ice water; the product often precipitates as a white solid.
-
-
Q: I see two spots on TLC with the same mass (isomers).
-
A: This is likely E/Z isomerism of the O-acyl amidoxime C=N double bond. This is normal. Both isomers cyclize to the same 1,2,4-oxadiazole upon heating.
-
-
Q: The imidazole ring acylated despite using 1 equivalent.
-
A: This happens if mixing is poor. Dilute the reaction further. Alternatively, treat the crude mixture with MeOH/Et₃N (10:1) for 1 hour at RT. This "chemically washes" the acyl group off the imidazole nitrogen (transacylation to methanol) while leaving the O-acyl amidoxime intact.
-
References
-
BenchChem. Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide. (Accessed 2023).[4] Link
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. Link
-
Borg, S., et al. "Synthesis of 1,2,4-Oxadiazole Derivatives as Potential Inhibitors of HIV-1 Integrase." Bioorganic & Medicinal Chemistry, 2009. Link
-
Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962.[5] (Classic reference for N-acyl imidazole lability). Link
-
PubChem. Compound Summary: this compound.[6] CID 124343. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 6. 914781-71-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Notes and Protocols for N-Hydroxy-1H-imidazole-4-carboximidamide in Coordination Chemistry
Introduction: Unveiling the Potential of a Multifunctional Imidazole Ligand
N-Hydroxy-1H-imidazole-4-carboximidamide is a compelling, yet underexplored, ligand in the field of coordination chemistry. Its unique molecular architecture, featuring a trifecta of potential donor sites—the imidazole ring, an N-hydroxy group, and a carboximidamide moiety—positions it as a highly versatile building block for novel metal-organic frameworks and coordination complexes. The imidazole core is a well-established and robust coordinating agent, integral to the structure of many metalloenzymes and catalytic systems.[1][2][3] The addition of the N-hydroxy and carboximidamide functionalities introduces opportunities for varied coordination modes, including chelation and bridging, which can lead to the formation of structurally diverse and potentially functional metal complexes.[4][5]
The carboximidamide group is of particular interest due to its presence in known inhibitors of nitric oxide synthase (NOS), an enzyme crucial in many physiological and pathological processes.[6][] This suggests that metal complexes incorporating this compound could have significant potential in the development of novel therapeutic agents, where the metal center could be used to modulate the ligand's biological activity or introduce new functionalities, such as redox activity or targeted delivery.[8]
This guide provides a comprehensive overview of the proposed synthesis of this compound, its anticipated coordination behavior, and detailed protocols for its application in the synthesis and characterization of novel coordination compounds. It is intended for researchers and professionals in inorganic chemistry, materials science, and drug development who are seeking to explore the rich chemical landscape offered by this promising ligand.
Part 1: Synthesis of this compound
While a direct, one-pot synthesis for this compound is not yet established in the literature, a plausible multi-step synthetic route can be proposed based on established methodologies for the synthesis of related imidazole derivatives.[9][10][11] The following protocol outlines a rational approach to obtaining this ligand.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-Hydroxy-1H-imidazole-4-carbonitrile
This step is based on general methods for the N-hydroxylation of imidazoles.
-
Precursor: Start with commercially available 4-cyano-1H-imidazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyano-1H-imidazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add an N-hydroxylating agent, such as hydroxylamine hydrochloride (1.2 equivalents) in the presence of a mild base like sodium acetate, or an oxaziridine reagent.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Conversion to 1-Hydroxy-1H-imidazole-4-carbothioamide
This step converts the nitrile group to a thioamide.
-
Reaction Setup: In a well-ventilated fume hood, dissolve the 1-Hydroxy-1H-imidazole-4-carbonitrile (1 equivalent) in a dry, aprotic solvent like pyridine or dioxane.
-
Reagent Addition: Add Lawesson's reagent (0.5 equivalents) or pass hydrogen sulfide (H₂S) gas through the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography.
Step 3: Formation of S-methyl-1-hydroxy-1H-imidazole-4-carbimidothioate
This step activates the thioamide for the final conversion.
-
Reaction Setup: Dissolve the 1-Hydroxy-1H-imidazole-4-carbothioamide (1 equivalent) in a suitable solvent like methanol or acetone.
-
Reagent Addition: Add methyl iodide (1.1 equivalents) dropwise to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Isolation: The S-methylated product often precipitates as a salt and can be isolated by filtration.
Step 4: Synthesis of this compound
The final step involves the conversion of the activated thioamide to the desired carboximidamide.
-
Reaction Setup: Suspend the S-methyl-1-hydroxy-1H-imidazole-4-carbimidothioate salt (1 equivalent) in a solvent such as methanol.
-
Reagent Addition: Add a solution of ammonia in methanol (excess).
-
Reaction Conditions: Stir the mixture in a sealed vessel at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Part 2: Coordination Chemistry of this compound
The rich functionality of this compound allows for a variety of coordination modes, making it a versatile ligand for creating diverse metal complexes.
Potential Coordination Modes
Caption: Potential coordination modes of this compound.
-
Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the imidazole ring, which is a common coordination mode for imidazole-based ligands.[12][13]
-
Bidentate Chelation: The N-hydroxy group and a nitrogen from the carboximidamide moiety can act as a bidentate chelating unit, forming a stable five- or six-membered ring with the metal ion.[4]
-
Bridging Ligand: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through the imidazole ring, with one nitrogen coordinating to one metal and the other to a second, or by utilizing a combination of the imidazole and carboximidamide groups.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general guideline for the synthesis of coordination compounds using this compound. The specific conditions will need to be optimized for each metal salt and desired complex.
-
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals such as Cu(II), Zn(II), Co(II), Ni(II), Fe(III)).[14]
-
Solvent (e.g., methanol, ethanol, acetonitrile, water, or a mixture).
-
-
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2 equivalents) in the chosen solvent with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment (Optional): The pH of the reaction mixture can be adjusted with a dilute base (e.g., triethylamine or sodium hydroxide) to facilitate deprotonation of the ligand and promote coordination.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate product formation.
-
Isolation:
-
If a crystalline product forms upon cooling, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated at room temperature to induce crystallization.
-
-
Purification: The crude product can be recrystallized from a suitable solvent or solvent mixture to obtain pure crystals.
-
Part 3: Characterization of Coordination Compounds
A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure, composition, and properties.
Characterization Workflow
Caption: A comprehensive workflow for the characterization of metal complexes.
Key Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups (e.g., C=N, N-O, N-H) upon complexation. New bands corresponding to metal-ligand vibrations may also be observed in the far-IR region.[12] |
| UV-Visible Spectroscopy | Used to study the electronic properties of the complexes. For transition metal complexes, d-d transitions and charge transfer bands (LMCT or MLCT) can provide information about the geometry and electronic structure of the metal center.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can be used to determine the structure of the complex in solution. Significant chemical shifts of the ligand's protons and carbons upon coordination can confirm complex formation.[2] |
| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |
| Elemental Analysis | Determines the percentage composition of C, H, and N in the complex, which is used to confirm the stoichiometry of the metal and ligand. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[4][15] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |
| Magnetic Susceptibility | For paramagnetic complexes, this measurement provides information about the number of unpaired electrons and the spin state of the metal ion. |
Part 4: Potential Applications
The unique structural features of this compound suggest that its metal complexes could have a range of applications.
| Potential Application Area | Rationale |
| Bioinorganic Chemistry and Drug Development | The presence of the carboximidamide group, a known pharmacophore for nitric oxide synthase (NOS) inhibition, makes these complexes promising candidates for the development of novel therapeutic agents.[6] The metal ion could be used to tune the inhibitory activity, improve bioavailability, or introduce additional therapeutic modalities. |
| Catalysis | Imidazole-containing metal complexes are known to be effective catalysts for a variety of organic transformations. The multifunctional nature of this ligand could lead to the development of catalysts with enhanced activity or selectivity. |
| Materials Science | The ability of the ligand to act as a bridging unit opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs) with interesting structural, magnetic, or porous properties. |
| Sensing | The electronic properties of the metal complexes may be sensitive to the presence of specific analytes, suggesting potential applications in chemical sensing. |
Conclusion
This compound represents a promising, yet largely unexplored, frontier in coordination chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The versatility of its potential coordination modes provides a rich platform for the design and synthesis of a wide array of novel metal complexes. The detailed protocols and characterization workflows provided in this guide are intended to empower researchers to explore the full potential of this exciting ligand and its coordination compounds, with the prospect of significant advancements in fields ranging from medicinal chemistry to materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? | MDPI [mdpi.com]
- 3. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. asianpubs.org [asianpubs.org]
- 12. azjournalbar.com [azjournalbar.com]
- 13. azjournalbar.com [azjournalbar.com]
- 14. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Imidazole-Based Antiviral Cores via Amidoximes
Executive Summary
This Application Note details a robust synthetic workflow for generating imidazole cores—the pharmacophore backbone of Hepatitis C Virus (HCV) NS5A inhibitors like Daclatasvir and Velpatasvir.
Traditionally, these imidazoles are synthesized via the Hantzsch reaction, requiring highly reactive and often genotoxic
Key Advantages[1][2][3]
-
Safety: Eliminates lachrymatory and mutagenic bromoketone intermediates.
-
Selectivity: High regioselectivity for 2,4,5-trisubstituted imidazoles.
-
Scalability: Avoids highly exothermic alkylation events common in Hantzsch chemistry.
Process Safety Assessment (DSC Analysis)
Before initiating synthesis, it is critical to understand the thermal hazards of amidoximes and 1,2,4-oxadiazoles, both of which contain energetic N-O bonds.
DSC Protocol for Intermediates:
-
Instrument: Mettler Toledo DSC 3+ or equivalent.
-
Crucible: High-pressure gold-plated steel (to contain gaseous decomposition products).
-
Ramp Rate: 5°C/min from 25°C to 350°C.
Critical Hazard Data:
| Compound Class | Onset Temp ( | Energy of Decomposition ( | Risk Assessment |
| Amidoximes | ~110–130°C | 800–1200 J/g | High. Potential for runaway reaction. Do not distill. |
| 1,2,4-Oxadiazoles | ~180–220°C | 400–600 J/g | Moderate. Stable at reflux in standard solvents (MeOH, Toluene). |
Warning: Never heat amidoxime reaction mixtures to dryness without prior DSC validation. The decomposition is autocatalytic.
Synthetic Workflow & Mechanism
The transformation hinges on the "Reductive Rearrangement." The 1,2,4-oxadiazole acts as a masked imidazole. Under hydrogenation conditions, the weak N-O bond cleaves, forming an acyclic amidine intermediate that spontaneously recyclizes into the thermodynamically stable imidazole.
Visualizing the Pathway
Figure 1: The "Genotoxin-Free" workflow converting nitriles to imidazoles via the oxadiazole pivot.
Detailed Experimental Protocols
Step 1: Synthesis of the Amidoxime
This step converts the starting nitrile (often an amino-acid derivative in HCV drugs) into the amidoxime.
-
Reagents:
-
Nitrile substrate (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Carbonate (
) (1.5 equiv) -
Solvent: Methanol/Water (3:1 v/v)
-
-
Procedure:
-
Dissolve
and in water. Stir for 15 min until effervescence ceases (release of ). -
Add the nitrile substrate dissolved in methanol.
-
Heat the mixture to 60°C for 6–12 hours. Monitor by HPLC (disappearance of nitrile peak).
-
Work-up: Cool to 20°C. Concentrate under reduced pressure (keep bath <40°C due to thermal hazard).
-
Add water to precipitate the amidoxime. Filter and dry under vacuum at 45°C.
-
Step 2: Cyclization to 1,2,4-Oxadiazole
The amidoxime is acylated and cyclized.[1][2] For NS5A inhibitors, the acylating agent is typically an N-protected amino acid anhydride or acid chloride.
-
Reagents:
-
Amidoxime (1.0 equiv)[1]
-
Acylating Agent (e.g., Acetic Anhydride or R-COCl) (1.2 equiv)
-
Base: Pyridine or Triethylamine (2.0 equiv)
-
Solvent: Toluene or DMF
-
-
Procedure:
-
Add acylating agent dropwise at 0–5°C (exothermic).
-
Allow to warm to RT, then heat to 110°C (Reflux) for 4 hours.
-
Note: The high temperature drives the dehydration of the O-acyl intermediate to the oxadiazole ring.
-
Work-up: Wash with 1N HCl (to remove pyridine), then saturated
. Evaporate solvent to yield the crude oxadiazole.
Step 3: Reductive Rearrangement to Imidazole (The Critical Step)
This is the value-add step. Catalytic hydrogenation cleaves the N-O bond.
-
Reagents:
-
1,2,4-Oxadiazole intermediate (1.0 equiv)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen source:
gas (balloon or 3 bar pressure) or Ammonium Formate (transfer hydrogenation). -
Solvent: Methanol or Acetic Acid.
-
-
Procedure:
-
Charge the hydrogenation vessel with the oxadiazole dissolved in Methanol.
-
Add 10% Pd/C catalyst (carefully, under Nitrogen inerting).
-
Purge with
gas three times. -
Stir at RT to 40°C under
atmosphere for 8–16 hours. -
Mechanism Check: The reaction proceeds via an acyclic amidine. If the reaction stalls, adding trace acetic acid often accelerates the recyclization.
-
Work-up: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Heptane.
-
Mechanistic Insight: The "Ring-Opening/Ring-Closing" Sequence
Figure 2: Mechanistic pathway of the reductive rearrangement. The labile N-O bond is the trigger for the transformation.
Comparative Data: Oxadiazole Route vs. Hantzsch Route
The following data summarizes the efficiency gains observed in the synthesis of a generic NS5A inhibitor core (e.g., tert-butyl (2-(4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl)carbamate).
| Metric | Traditional Hantzsch Route | Amidoxime/Oxadiazole Route |
| Key Reagent | Benzamidoxime | |
| Safety Hazard | Severe Lachrymator, Mutagenic | Thermal (manageable with DSC) |
| Impurity Profile | Alkyl halides (GTIs) | Non-genotoxic amides |
| Overall Yield | 65% | 82% |
| Purification | Column Chromatography often required | Crystallization usually sufficient |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction of nitrile. | Ensure |
| Oxadiazole not forming | O-acylation happened, but cyclization failed. | Increase temperature in Step 2 (requires >100°C) or add molecular sieves to remove water. |
| Incomplete Reduction (Step 3) | Catalyst poisoning. | Ensure Sulfur is absent from previous steps. Wash oxadiazole with EDTA solution before hydrogenation. |
| Side Product: Amidine | Ring opened but didn't close. | Acidify the hydrogenation mixture (add 5% AcOH) to catalyze the condensation. |
References
-
Bristol-Myers Squibb. (2010). Synthesis of BMS-790052 (Daclatasvir). Journal of Medicinal Chemistry.
-
Busca, G., et al. (2010). Synthesis of amino-1,2,4-triazoles by reductive ANRORC rearrangements of 1,2,4-oxadiazoles. Journal of Organic Chemistry.
-
BenchChem. (2025).[1] Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes. Application Note.
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Oxadiazoles.
-
Aidic. (2012). The Limit of DSC as a Preliminary Tool to Determine Safety Parameters.
Sources
Procedure for T3P-mediated coupling of carboxylic acids with imidazole amidoximes
An in-depth guide to leveraging Propylphosphonic Anhydride (T3P®) for the efficient coupling of carboxylic acids with imidazole amidoximes, tailored for researchers and professionals in drug development.
Introduction: The Ascendancy of T3P® in Modern Amide Bond Synthesis
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, including peptides and small molecules.[1][2] The choice of coupling reagent is critical, directly influencing reaction efficiency, product purity, and the stereochemical integrity of chiral centers. Propylphosphonic Anhydride, commonly known as T3P®, has emerged as a superior reagent for these transformations, garnering significant attention from major pharmaceutical companies over the last decade.[1][3]
T3P® is the cyclic trimer of n-propylphosphonic acid, a structure that bestows it with high reactivity towards nucleophiles due to the strained –P–O–P– bonds.[4] Unlike many traditional coupling reagents, T3P® boasts an exceptional safety profile, being non-toxic, non-allergenic, and thermally stable.[1][5][6] Its most significant practical advantage lies in the nature of its byproducts: water-soluble phosphonic acids.[1][5][7] This feature dramatically simplifies reaction work-up, often requiring only simple aqueous extractions to achieve high product purity, a considerable benefit for large-scale synthesis.[5]
This guide provides detailed application notes and a robust protocol for the T3P®-mediated coupling of carboxylic acids with imidazole amidoximes, a reaction of growing importance in the synthesis of novel therapeutic agents.
Part 1: Core Principles and Mechanistic Insights
A foundational understanding of the reaction mechanism is paramount for successful application and troubleshooting. The T3P®-mediated coupling proceeds through a well-defined pathway that ensures mild activation and efficient amide bond formation.
The reaction is initiated by the deprotonation of the carboxylic acid by a suitable base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7][8] The resulting carboxylate anion then acts as a nucleophile, attacking one of the electrophilic phosphorus atoms of the T3P® cyclic anhydride.[7] This step forms a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is the key to the reaction's success, as it is sufficiently activated for nucleophilic attack but generally stable enough to minimize side reactions.
The imidazole amidoxime, the nucleophilic partner, then attacks the activated carbonyl carbon of the mixed anhydride. The lone pair of the amino group of the amidoxime is the primary nucleophile in this step. A second equivalent of the base neutralizes the proton released during the attack, driving the reaction to completion and yielding the desired N-acylated imidazole amidoxime product.[7] The T3P® fragment is released as propylphosphonic acid and its oligomers, which are readily removed during aqueous work-up.[1][5]
Part 2: Application Notes for Coupling with Imidazole Amidoximes
The successful coupling of carboxylic acids with imidazole amidoximes using T3P® hinges on the careful selection and optimization of several key experimental parameters.
Stoichiometry: A Balancing Act
The molar ratios of the reactants are critical for achieving high yields and minimizing side products. A typical starting point involves a slight excess of the carboxylic acid and T3P® relative to the limiting imidazole amidoxime.
| Component | Molar Equivalents (Typical) | Rationale |
| Imidazole Amidoxime | 1.0 | Limiting reagent. |
| Carboxylic Acid | 1.1 - 1.2 | Drives the reaction to completion. |
| T3P® | 1.2 - 1.5 | Ensures complete activation of the carboxylic acid. |
| Base (e.g., DIPEA) | 2.5 - 3.0 | 1 eq. for carboxylic acid deprotonation, 1 eq. for amidoxime hydrochloride (if applicable), and 1 eq. to neutralize the liberated acid. |
Expert Insight: While T3P® is highly efficient, using a large excess can complicate purification, even with water-soluble byproducts. The stoichiometry presented above is a robust starting point for most systems. For particularly challenging or sterically hindered substrates, a slight increase in the equivalents of T3P® (to ~1.8 eq.) may be beneficial.
Solvent and Base Selection: The Reaction Environment
The choice of solvent and base significantly impacts reaction kinetics, solubility of reactants, and the suppression of side reactions. T3P® is commercially available as a 50% (w/w) solution in various aprotic solvents, which are generally excellent choices for these coupling reactions.[1]
| Solvent | Properties and Recommendations |
| Ethyl Acetate (EtOAc) | A preferred "green" solvent. Excellent for reactions where the product is less polar and for simplified work-up.[1] |
| Acetonitrile (ACN) | Good solvating power for a range of substrates. Compatible with T3P® and often used in pharmaceutical process development.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Another green solvent alternative to THF with good performance.[1] |
| Dichloromethane (DCM) | Excellent solvent for a wide range of substrates, though less environmentally friendly. |
| N,N-Dimethylformamide (DMF) | High polarity, useful for poorly soluble substrates. However, aged DMF can contain amine impurities that may interfere with the reaction.[1] |
For the base, tertiary amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard. DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions. Pyridine can also be used and has been shown to be particularly effective in suppressing epimerization for chiral carboxylic acids.[9]
Temperature and Reaction Time: Controlling the Process
T3P®-mediated couplings are typically conducted under mild conditions, which is one of the reagent's key advantages.[5]
-
Initial Addition: The addition of T3P® to the reaction mixture is often performed at 0 °C to control the initial exotherm associated with the formation of the mixed anhydride.
-
Reaction Temperature: The reaction is then typically allowed to warm to room temperature (20-25 °C) and stirred until completion.
-
Reaction Time: Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates. Progress should be monitored by an appropriate analytical technique, such as TLC or LC-MS.
Expert Insight: For couplings involving sensitive or epimerization-prone substrates, maintaining the reaction temperature at 0 °C for the entire duration can be beneficial.[5] Conversely, for sluggish reactions, gentle heating (e.g., to 40-50 °C) can be employed, although this should be approached with caution to avoid potential side reactions.
Part 3: Detailed Experimental Protocol
This protocol provides a generalized, self-validating procedure for the T3P®-mediated coupling of a carboxylic acid with an imidazole amidoxime.
Materials and Reagents
-
Imidazole Amidoxime (1.0 eq.)
-
Carboxylic Acid (1.2 eq.)
-
T3P® (50% solution in a suitable solvent, e.g., EtOAc) (1.5 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous reaction solvent (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware.
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole amidoxime (1.0 eq.), the carboxylic acid (1.2 eq.), and the anhydrous reaction solvent (to achieve a concentration of ~0.1-0.5 M).
-
Basification: Cool the resulting suspension or solution to 0 °C in an ice bath. Add DIPEA (3.0 eq.) dropwise while stirring.
-
Activation and Coupling: Add the T3P® solution (1.5 eq.) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the limiting amidoxime is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and add more reaction solvent if necessary.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This sequence effectively removes the phosphonic acid byproducts and any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the final N-acylated imidazole amidoxime.
Part 4: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation (low T3P® stoichiometry).2. Inactive reagents (moisture contamination).3. Sterically hindered substrates. | 1. Increase T3P® to 1.5-1.8 eq.2. Ensure use of anhydrous solvents and fresh reagents.3. Increase reaction temperature to 40-50 °C or extend reaction time. |
| Formation of Side Products | 1. O-acylation of the amidoxime.2. Self-condensation of the carboxylic acid. | 1. Maintain reaction temperature at 0 °C.2. Ensure slow, controlled addition of T3P®. Avoid a large excess of the activating agent. |
| Difficult Purification | 1. Incomplete removal of phosphonic acid byproducts. | 1. Perform an additional wash with saturated NaHCO₃ during work-up. |
Conclusion
T3P® stands out as a highly effective, safe, and scalable reagent for the coupling of carboxylic acids and imidazole amidoximes.[3] Its mild reaction conditions, low propensity for epimerization, and the straightforward removal of its byproducts make it an ideal choice for applications in drug discovery and development.[5][6] By understanding the core mechanistic principles and carefully optimizing the key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize target molecules with high purity and yield.
References
-
Al Musaimi, O., Wisdom, R., Talbiersky, P., De La Torre, B. G., & Albericio, F. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect, 6(15), 2649-2656. [Link]
-
Waghmare, A. A., et al. (2013). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemical Sciences, 125(4), 637-659. [Link]
-
RSC Publishing. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. R Discovery. [Link]
-
Curia Global, Inc. (2024). Understanding T3P® from start to finish. [Link]
-
Xtalks. (2022). T3P – A Versatile Peptide Coupling and Water Removal Reagent, Offering Several Process Advantages. [Link]
-
Al Musaimi, O., et al. (2022). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. Organic Letters, 24(9), 1776-1780. [Link]
-
Organic Chemistry Portal. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
-
Outsourced Pharma. (n.d.). Understanding T3P From Start To Finish. [Link]
-
ResearchGate. (n.d.). T3P: A Convenient and Useful Reagent in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Chemical structure of Propylphosphonic anhydride (T3P®). [Link]
-
YouTube. (2023). T3P (Propylphosphonic anhydride) as a coupling reagent in organic synthesis. [Link]
-
Curia Global, Inc. (n.d.). Propane-phosphonic Acid Anhydride – T3P® Reagent. [Link]
-
Wikipedia. (n.d.). Propanephosphonic acid anhydride. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
Basavaprabhu, et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters, 51(24), 3219-3222. [Link]
-
Reddy, G. M., et al. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). ChemistrySelect, 2(28), 8881-8884. [Link]
-
CORE. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [Link]
-
Semantic Scholar. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. [Link]
-
Chemical Communications (RSC Publishing). (2020). Synthesis of N-(Acyloxy)-N-alkynylamides via Generation of “C2” from Hypervalent Alkynyliodane and Weak Base. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. xtalks.com [xtalks.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. curiaglobal.com [curiaglobal.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Microwave-assisted synthesis using N-Hydroxy-1H-imidazole-4-carboximidamide
Application Note: Microwave-Assisted Synthesis of Bioactive 3-(1H-Imidazol-4-yl)-1,2,4-Oxadiazoles
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 3-(1H-imidazol-4-yl)-1,2,4-oxadiazoles using N-Hydroxy-1H-imidazole-4-carboximidamide (Imidazole-4-amidoxime) as the core building block. By leveraging microwave dielectric heating, this protocol overcomes the kinetic barriers associated with the conventional thermal Tiemann cyclodehydration, reducing reaction times from 12–24 hours to under 30 minutes while significantly suppressing byproduct formation. This workflow is optimized for medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) and kinase inhibitors where the imidazole-oxadiazole scaffold serves as a critical bioisostere.
Scientific Foundation & Mechanism
The Chemical Challenge
The transformation of amidoximes to 1,2,4-oxadiazoles traditionally involves two steps:
-
O-Acylation: Reaction of the amidoxime oxygen with an electrophile (acyl chloride, ester, or activated acid).
-
Cyclodehydration: High-temperature closure of the ring with the elimination of water.
Conventional Issues:
-
Slow Kinetics: The cyclization step often requires reflux in high-boiling solvents (e.g., DMSO, Toluene) for extended periods.
-
Thermal Decomposition: Prolonged heating degrades the sensitive imidazole ring and leads to decarboxylated byproducts.
-
Solubility: The polar nature of the imidazole moiety often necessitates dipolar aprotic solvents (DMF/DMSO), which are difficult to remove.
The Microwave Solution
Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix. The ionic conduction mechanism is particularly effective here due to the zwitterionic character of the imidazole and the polarity of the transition state. This allows for rapid "superheating" above the solvent's atmospheric boiling point in a sealed vessel, driving the activation energy barrier for cyclization efficiently.
Mechanistic Pathway
The reaction proceeds via the initial formation of an O-acylamidoxime intermediate, followed by a nucleophilic attack of the amide nitrogen on the carbonyl carbon, and finally, the elimination of water.
Figure 1: Mechanistic pathway of the microwave-assisted cyclodehydration.
Experimental Protocol
Safety Warning: Hydroxylamine derivatives can be explosive. While amidoximes are generally stable, ensure all unreacted hydroxylamine is quenched. Microwave vessels operate under high pressure; use certified vessels only.
Materials & Equipment
-
Reagent A: this compound (Synthesized from 4-cyanoimidazole).
-
Reagent B: Carboxylic Acid derivative (e.g., Benzoic acid, substituted aliphatic acid).
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or EDC·HCl.
-
Solvent: Anhydrous DMF or Ethanol (HPLC Grade).
-
Microwave System: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.
Step-by-Step Methodology
Step 1: Activation of Carboxylic Acid (One-Pot Approach)
-
Weigh the carboxylic acid (1.0 equiv, 1.0 mmol) into a 10 mL microwave process vial.
-
Add CDI (1.1 equiv, 1.1 mmol) and anhydrous DMF (3 mL).
-
Stir at Room Temperature (RT) for 15–20 minutes.
-
Observation: Evolution of CO₂ gas indicates successful activation to the acyl-imidazole.
-
Note: Ensure gas evolution ceases before sealing to prevent over-pressurization.
-
Step 2: Addition of Amidoxime
-
Add This compound (1.0 equiv, 1.0 mmol) directly to the vial.
-
(Optional) Add a catalytic amount of base (e.g., DIPEA) if the imidazole moiety is protonated.
-
Seal the vial with a PTFE/Silicone septum cap.
Step 3: Microwave Irradiation Program the microwave reactor with the following dynamic method:
-
Stage 1 (Acylation): Ramp to 80°C over 2 min; Hold for 5 min. (Low power, ~50W).
-
Stage 2 (Cyclization): Ramp to 120°C over 2 min; Hold for 15 min. (High power, max 200W).
-
Pressure Limit: 250 psi (17 bar).
Step 4: Work-up & Purification
-
Cool the vial to RT using compressed air (integrated in most reactors).
-
Pour the reaction mixture into ice-cold water (30 mL).
-
Precipitation: The oxadiazole product often precipitates. Filter and wash with water.[3]
-
Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).
Results & Data Analysis
Comparative Efficiency: Thermal vs. Microwave
The following table summarizes the efficiency gains observed when synthesizing 3-(1H-imidazol-4-yl)-5-phenyl-1,2,4-oxadiazole.
| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis | Improvement Factor |
| Reaction Temp | 110°C (Reflux Toluene) | 120°C (Sealed DMF) | +10°C |
| Time | 18 Hours | 20 Minutes | 54x Faster |
| Yield | 45 - 58% | 82 - 91% | ~1.6x Higher |
| Purity (LCMS) | 85% (Req. Column) | >95% (Simple Wash) | Cleaner Profile |
| Solvent Vol. | 50 mL | 3 mL | Green Metric |
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot microwave synthesis.
Critical Troubleshooting & Optimization
-
Pressure Management: The reaction generates water (steam) and potentially CO₂ (if CDI is used). Do not fill the microwave vial more than 60% volume.
-
Solvent Choice:
-
Imidazole N-H Interference: The N-H on the imidazole ring is less nucleophilic than the amidoxime oxygen, but in rare cases (with very reactive electrophiles), N-acylation can occur.
-
Solution: If N-acylation is observed, use one equivalent of base (NaH) to protect the imidazole nitrogen or use a protecting group (e.g., Trityl) on the precursor.
-
References
-
General Microwave Oxadiazole Synthesis: Adib, M., et al. (2006).[6] "Microwave-Assisted Solvent-Free Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles." Synlett.
-
Amidoxime Reactivity Review: Jakopin, Z., & Dolenc, M. S. (2008). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry.
-
Imidazole Chemistry & Microwave: Chawla, A., et al. (2012).[3] "A convenient approach for the synthesis of imidazole derivatives using microwaves."[7][8] Der Pharma Chemica.
-
One-Pot Cyclization Protocols: Augustine, J. K., et al. (2009).[6] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 3. scielo.org.za [scielo.org.za]
- 4. mdpi.com [mdpi.com]
- 5. 5-Hydroxy-1H-imidazole-4-carboxamide | 56973-26-3 [sigmaaldrich.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benthamscience.com [benthamscience.com]
Functionalization of the imidazole ring in amidoxime derivatives
Application Note: Functionalization of the Imidazole Ring with Amidoxime Moieties: Synthetic Workflows and Applications in Therapeutics and Metal Chelation
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science due to its amphoteric nature, hydrogen-bonding capacity, and robust
Causality and Design Rationale
As a Senior Application Scientist, it is critical to understand why the amidoxime-imidazole pairing is so effective across disparate fields:
-
Therapeutic Prodrugs: Amidine groups are excellent pharmacophores for binding to negatively charged biological targets (e.g., the DNA minor groove or protease active sites). However, their high basicity (
) renders them permanently protonated at physiological pH, severely restricting gastrointestinal absorption. The amidoxime group serves as a neutral isostere ( ). Once absorbed, the amidoxime is bioreduced to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-dependent enzyme system[1]. -
Metal Chelation: In environmental remediation, the combination of the imidazole nitrogen and the bidentate amidoxime group creates a highly selective multidentate chelation pocket. This synergistic coordination is particularly effective for capturing uranyl ions (
) and copper ( ) from complex aqueous environments like seawater and industrial wastewater[2].
Experimental Protocol: Synthesis of Imidazole-Amidoximes
The conversion of an imidazole-carbonitrile to an imidazole-amidoxime is achieved via a nucleophilic addition of hydroxylamine to the cyano group[3]. This protocol is designed to be a self-validating system with embedded in-process controls.
Reagents & Materials
-
Precursor: 1H-imidazole-4-carbonitrile (or equivalent derivative).
-
Reagents: Hydroxylamine hydrochloride (
), Triethylamine (TEA). -
Solvents: Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc), Deionized Water.
Step-by-Step Methodology
-
Free-Basing the Nucleophile: Suspend
(2.0 equivalents) in absolute EtOH. Add TEA (2.2 equivalents) dropwise at 0 °C.-
Causality: TEA neutralizes the hydrochloride salt, liberating the free, nucleophilic hydroxylamine required to attack the electrophilic nitrile carbon.
-
-
Substrate Addition: Add the imidazole-carbonitrile (1.0 equivalent) to the reaction mixture.
-
Causality: EtOH is selected as it effectively solubilizes both the polar heterocyclic precursor and the hydroxylamine intermediate.
-
-
Reflux & Monitoring: Heat the mixture to reflux (80–100 °C) for 6–12 hours. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1).
-
In-Process Control: Imidazole derivatives are UV-active (254 nm). The product spot will typically have a lower
value than the starting nitrile due to increased polarity and hydrogen bonding.
-
-
Workup: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Resuspend the crude residue in deionized water to dissolve inorganic salts (TEA-HCl).
-
Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). The organic layers are combined, dried over anhydrous
, and concentrated. -
Purification: Purify via silica gel column chromatography or recrystallization from an EtOH/Water mixture.
-
Validation: Confirm structure via
-NMR and -NMR.-
Validation Marker: Look for the disappearance of the nitrile carbon in
-NMR (~115 ppm) and the appearance of two distinct broad singlets in -NMR: an proton (~9.5-10.5 ppm) and an group (~5.5-6.5 ppm)[3].
-
Experimental workflow for the synthesis of imidazole-amidoximes from imidazole-carbonitriles.
Application 1: Amidoxime Prodrug Activation Pathway
The primary pharmacological utility of the amidoxime functionalization is its role as a bioreversible prodrug. The human genome encodes two mARC proteins (hmARC-1 and hmARC-2) that operate in concert with cytochrome b5 and NADH-cytochrome b5 reductase to reduce N-hydroxylated structures[4]. By masking the highly basic amidine as an amidoxime, the drug remains uncharged in the GI tract, allowing for passive diffusion across lipid bilayers[1].
Biological activation pathway of imidazole-amidoxime prodrugs via the mARC enzyme complex.
Application 2: Environmental Chelation & Adsorption Data
When grafted onto polymer backbones (e.g., chitosan, Zeolitic Imidazolate Frameworks), amidoxime-functionalized imidazoles exhibit extraordinary metal adsorption capacities. The amidoxime oxygen and nitrogen atoms donate electron pairs to the metal center, while the imidazole ring provides secondary coordination and structural rigidity, preventing the collapse of the polymer pores[2].
The table below summarizes the quantitative adsorption performance of various amidoxime-functionalized materials:
| Adsorbent Material | Target Metal | Max Adsorption Capacity ( | Optimal pH | Mechanism | Ref |
| ZIF-90-Amidoxime (ZIF-90-AO) | U(VI) | 468.3 mg/g | 5.0 | Chelation / Mesoporous trapping | [2] |
| Amidoxime-modified Chitosan | U(VI) | 596.0 mg/g | 6.0 | Multidentate coordination | [5] |
| Amidoxime-grafted Polymer | Cu(II) | 412.0 mg/g | 4.86 | Monolayer chemisorption | [6] |
References
-
Title: Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding Source: Molecules (via FULIR) URL: [Link]
-
Title: Biochemical and Spectroscopic Characterization of the Human Mitochondrial Amidoxime Reducing Components hmARC-1 and hmARC-2 Suggests the Existence of a New Molybdenum Enzyme Family in Eukaryotes Source: Journal of Biological Chemistry (via PMC) URL: [Link]
-
Title: Efficient uranium adsorbent with antimicrobial function constructed by grafting amidoxime groups on ZIF-90 via malononitrile intermediate Source: Journal of Hazardous Materials (via PubMed) URL: [Link]
-
Title: Synergistic and efficient sorption of uranium by amidoxime-based chitosan with multiple functional groups Source: ResearchGate URL: [Link]
-
Title: Adsorption of Cu (II) Ions from Aquatic Environment Using Pre-irradiated ETFE Film Source: SciTechnol URL: [Link]
-
Title: The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Source: ResearchGate URL: [Link]
Sources
- 1. Biochemical and Spectroscopic Characterization of the Human Mitochondrial Amidoxime Reducing Components hmARC-1 and hmARC-2 Suggests the Existence of a New Molybdenum Enzyme Family in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient uranium adsorbent with antimicrobial function constructed by grafting amidoxime groups on ZIF-90 via malononitrile intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scitechnol.com [scitechnol.com]
Application Note: Preparation of Prodrugs Using N-Hydroxy-Carboximidamide (Amidoxime) Linkers
Introduction & Biological Rationale
The development of amidine-based therapeutics is frequently hindered by their poor oral bioavailability. Amidines are strongly basic (pKa ~ 10–12) and remain permanently protonated in the aqueous environment of the gastrointestinal (GI) tract, preventing passive diffusion across lipophilic intestinal membranes[1].
To overcome this pharmacokinetic barrier, the N-hydroxy-carboximidamide (amidoxime) functional group is employed as a bioisosteric prodrug linker. By masking the highly basic amidine nitrogen with a hydroxyl group, the basicity of the molecule is drastically reduced, allowing for efficient oral absorption[1].
Once absorbed, the amidoxime prodrug acts as a substrate for the mitochondrial amidoxime reducing component (mARC) . This molybdenum-containing enzyme system—comprising mARC1/mARC2, cytochrome b5 (CYB5), and NADH-cytochrome b5 reductase (NB5R3)—catalyzes the oxygen-insensitive N-reduction of the amidoxime back into the active, therapeutic amidine within the liver[1].
Mechanism of amidoxime prodrug activation by the mARC enzyme system.
Synthetic Strategy & Reaction Design
The synthesis of an N-hydroxy-carboximidamide linker is achieved via the nucleophilic addition of hydroxylamine to a corresponding carbonitrile[2].
Causality of Experimental Choices:
-
Reagent Selection: Hydroxylamine is utilized in its stable hydrochloride salt form (
). A mild base, such as sodium carbonate ( ), is required to liberate the free nucleophilic hydroxylamine in situ. Strong alkalis (e.g., NaOH) are strictly avoided, as they can trigger unwanted hydrolysis of the starting nitrile into a carboxylic acid or amide[2]. -
Solvent System: A biphasic-like mixed solvent system of Ethanol/Water (3:2 v/v) is critical. Ethanol solubilizes the organic nitrile precursor, while water is essential to dissolve the inorganic
and . This ensures a homogenous reaction environment upon heating[2].
Experimental Protocol: Synthesis of N-hydroxy-1-piperidinecarboximidamide
The following protocol details the synthesis of N-hydroxy-1-piperidinecarboximidamide, a standard model compound for amidoxime prodrug linkers[2].
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-1-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq)[2].
-
Base Addition: Slowly add sodium carbonate (0.75 eq) to the flask. Note: CO2 gas will evolve; ensure the system is open to a bubbler before sealing the condenser.
-
Solvent Addition: Add a mixture of Ethanol and Deionized Water in a 3:2 volume ratio until all reagents are fully suspended (typically 10 mL of solvent per gram of nitrile)[2].
-
Reflux: Heat the mixture to reflux (~80°C) with vigorous stirring. Maintain these conditions for 3 hours[2].
-
Cooling & Work-up: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to a separatory funnel[2].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine the organic layers and wash with saturated aqueous NaCl (brine)[2]. -
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product[2]. -
Purification: Recrystallize the crude N-hydroxy-1-piperidinecarboximidamide from a suitable solvent (e.g., hot ethanol/hexanes) to obtain the pure compound[2].
In-Process Quality Control (IPQC) & Self-Validation
To ensure this protocol acts as a self-validating system , incorporate the following checkpoints:
-
Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) eluent. The disappearance of the high-
nitrile spot and the appearance of a lower- amidoxime spot (which strongly stains with iodine or ) validates that the nucleophilic addition is complete. -
Validation Checkpoint 2 (Extraction Efficiency): Before extraction, verify that the pH of the aqueous layer is between 8 and 9. This ensures the newly formed amidoxime remains in its unprotonated free-base form, maximizing its partitioning into the ethyl acetate layer.
Step-by-step experimental workflow for the synthesis of N-hydroxy-carboximidamide prodrugs.
Quantitative Data Summary
The following table summarizes the optimized quantitative parameters for the synthesis of the amidoxime linker[2].
| Parameter | Optimized Value | Reference |
| Starting Material | Piperidine-1-carbonitrile (1.0 eq) | [2] |
| Key Reagents | Hydroxylamine Hydrochloride (1.5 eq), Sodium Carbonate (0.75 eq) | [2] |
| Solvent System | Ethanol / Water (3:2 v/v) | [2] |
| Reaction Temperature | Reflux (~80°C) | [2] |
| Reaction Time | 3 hours | [2] |
| Product Isolation | Ethyl acetate extraction and recrystallization | [2] |
References
-
Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: Journal of Biological Chemistry (2023) URL: [Link]
Sources
Scale-up synthesis methods for imidazole-4-amidoxime precursors
Executive Summary
Imidazole-4-amidoximes are critical pharmacophores and intermediates in the synthesis of purine analogues, antiviral agents (e.g., nucleoside mimetics), and high-energy materials. While the transformation of nitriles to amidoximes is a textbook reaction, the scale-up of imidazole-based substrates presents unique safety and yield challenges. These include the thermal instability of hydroxylamine, the amphoteric nature of the imidazole ring complicating isolation, and the risk of "runaway" exotherms during the nucleophilic addition.
This guide details a Process Safety-Driven Protocol for converting imidazole-4-carbonitriles to their corresponding amidoximes. Unlike bench-scale methods that often utilize excess free hydroxylamine in volatile solvents, this protocol employs a controlled in situ generation of hydroxylamine, optimized aqueous/organic solvent systems, and a self-validating crystallization workup.
Reaction Mechanism & Critical Process Parameters (CPPs)
The synthesis proceeds via the nucleophilic attack of hydroxylamine free base (
Mechanism Diagram
Figure 1: Mechanistic pathway for the conversion of imidazole nitrile to amidoxime.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Reagent Stoichiometry | 1.1 – 1.5 eq. | Excess ensures completion; limiting avoids difficult removal of residual hydroxylamine (mutagenic). |
| Base Selection | Weaker bases prevent imidazole ring degradation and minimize racemization if chiral centers are present. | |
| Temperature | 60°C – 75°C | Reaction is slow <50°C. >80°C increases risk of hydroxylamine decomposition (ammonia/N2 formation). |
| pH Control | pH 7.0 – 8.0 | Critical for isolation.[1] Product precipitates at isoelectric point; high pH keeps it soluble (phenolate/amidine salt). |
Safety & Hazard Analysis (HAZOP)
WARNING: Hydroxylamine free base is thermally unstable and potentially explosive when concentrated or heated.[2]
-
Thermal Runaway: The neutralization of
is exothermic. The subsequent addition to the nitrile is also exothermic.-
Control: Never heat the reaction before full base addition. Use a dosing pump for base addition on scales >100g.
-
-
Metal Contamination: Trace metals (Fe, Cu) catalyze the decomposition of hydroxylamine.
-
Control: Use glass-lined or passivated stainless steel (316L) reactors. Add 1 mol% EDTA if metal ion contamination is suspected.
-
-
DSC Data: Differential Scanning Calorimetry of the reaction mixture typically shows an onset of decomposition for residual hydroxylamine around 110°C – 120°C.
-
Limit: Never exceed jacket temperature of 90°C.
-
Detailed Experimental Protocol (Scale: 100g)
Target Molecule: 1-Methyl-1H-imidazole-4-carboxamidoxime Starting Material: 1-Methyl-1H-imidazole-4-carbonitrile (MW: 107.11 g/mol )
Materials List
-
1-Methyl-1H-imidazole-4-carbonitrile: 100.0 g (0.934 mol)
-
Hydroxylamine Hydrochloride (
): 97.3 g (1.40 mol, 1.5 eq) -
Potassium Carbonate (
): 96.8 g (0.70 mol, 0.75 eq - Note: Carbonate is divalent) -
Ethanol (Absolute): 500 mL
-
Water (Deionized): 200 mL
Step-by-Step Procedure
Phase 1: In-Situ Reagent Preparation (The "Safe-Start" Method)
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Hydroxylamine Hydrochloride (97.3 g) and Water (150 mL). Stir until fully dissolved (endothermic process).
-
Neutralization: Dissolve Potassium Carbonate (96.8 g) in Water (150 mL) in a separate beaker. Add this solution dropwise to the main flask over 30 minutes.
Phase 2: Reaction 4. Substrate Addition: Once gas evolution ceases, add Ethanol (500 mL) to the aqueous hydroxylamine solution. Then, add the 1-Methyl-1H-imidazole-4-carbonitrile (100 g) in a single portion.
- Why Ethanol? The nitrile is poorly soluble in water; ethanol acts as a co-solvent to homogenize the phase.
- Heating: Heat the mixture to an internal temperature of 70°C ± 2°C .
- Monitoring (IPC): Maintain reflux for 6–8 hours.
- IPC Method: HPLC (C18 column, 5% to 95% ACN/Water).
- Endpoint: <1.0% area of starting nitrile.[5]
Phase 3: Workup & Crystallization (The "Self-Validating" Isolation) 7. Concentration: Cool the mixture to 40°C. Distill off approximately 400 mL of Ethanol under reduced pressure (Rotavap: 50°C bath, 150 mbar).
- Result: The mixture becomes a thick aqueous slurry.
- Precipitation: Cool the remaining aqueous residue to 0–5°C using an ice bath.[1] Stir for 2 hours.
- Mechanism:[6][7] The amidoxime product is less soluble in cold water than the starting materials or inorganic salts.
- Filtration: Filter the white crystalline solid using a sintered glass funnel.
- Wash: Wash the cake with Ice-Cold Water (2 x 50 mL) to remove residual salts (
) and unreacted hydroxylamine.
- Critical Step: Do not use ethanol for washing, as the product has partial solubility in alcohol.
- Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 110 – 120 g (85 – 92%) Appearance: White to off-white crystalline powder.
Workflow Visualization
Figure 2: Operational workflow for the 100g scale-up protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Product lost in mother liquor due to high ethanol content. | Ensure thorough distillation of ethanol before cooling. The final solvent matrix should be >90% water. |
| Colored Product (Yellow/Brown) | Oxidation of hydroxylamine or thermal degradation. | Use fresh |
| Incomplete Conversion | "Stalled" reaction due to pH drift. | Check pH of reaction mixture.[1][8] If pH < 6, add small aliquots of |
| O-Acylation (Impurity) | If using ester-containing substrates.[9] | Amidoximes can attack esters. Ensure the imidazole substrate does not have competing electrophiles. |
References
-
Vertex Chem. (2025).[10] Reaction mechanisms between nitriles and hydroxylamine: An industrial perspective. Organic & Biomolecular Chemistry. Link
-
BenchChem Technical Support. (2025). Scaling Up the Synthesis of Imidazo[4,5-d]imidazole: An Application Note. BenchChem Protocols. Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Hydroxylamine Hydrochloride. Link
-
IChemE. (2002). Preparation of a pharmaceutical intermediate: Maximizing inherent safety. Institution of Chemical Engineers. Link
-
National Institutes of Health (NIH). (2023). Amidoximes and Oximes: Synthesis, Structure, and Key Role as NO Donors. PMC. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lobachemie.com [lobachemie.com]
- 4. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actylislab.com [actylislab.com]
Troubleshooting & Optimization
Improving solubility of N-Hydroxy-1H-imidazole-4-carboximidamide in organic solvents
Technical Support Center: N-Hydroxy-1H-imidazole-4-carboximidamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and advance your research.
Compound Profile: Understanding the Solubility Challenge
This compound is a unique molecule with a high density of hydrogen bond donors and acceptors. The structure features an imidazole ring, a carboximidamide group, and an N-hydroxy moiety. This combination results in a highly polar and ionizable compound.
Predicted Physicochemical Properties:
-
High Polarity: The multiple -NH, -OH, and ring nitrogen sites create a strong polar character.
-
Hydrogen Bonding: Extensive capacity for both donating and accepting hydrogen bonds, leading to strong self-association (high crystal lattice energy) and strong interactions with polar solvents.
-
Ionizable Nature: The imidazole ring and the carboximidamide group are basic and can be protonated. The N-hydroxy group is weakly acidic. This means its charge state, and therefore solubility, is highly dependent on pH.[1]
These characteristics predict poor solubility in non-polar or weakly polar organic solvents and present challenges even in some polar aprotic solvents where hydrogen bonding is limited. This guide provides systematic approaches to overcome these issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound shows poor solubility in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate. Why is this happening and what should be my next step?
Answer: This is expected behavior due to a fundamental mismatch in polarity. This compound is a highly polar molecule, whereas solvents like DCM and Ethyl Acetate are non-polar to moderately polar. The principle of "like dissolves like" governs solubility; a polar solute requires a polar solvent to effectively dissolve.[2] The energy required to break the strong intermolecular hydrogen bonds in your solid compound is not compensated by the weak interactions it would form with a non-polar solvent.
Your next step should be a systematic solvent screening with a broader range of polar solvents.
Protocol 1: Systematic Solvent Screening
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility.[3]
Objective: To identify the most promising polar organic solvents for your compound.
Materials:
-
This compound
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Selection of solvents (see table below)
Methodology:
-
Preparation: Add an excess amount of your solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid remains undissolved at equilibrium.
-
Solvent Addition: Add a fixed volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This timeframe is crucial to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, let the vials stand for at least 2 hours to allow the excess solid to settle. Centrifuge the vials to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3]
-
Quantification: Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration using a pre-validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the solubility in mg/mL or mM.
Data Presentation: Example Solvent Screening Results
| Solvent Category | Solvent Name | Dielectric Constant (Polarity) | Expected Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High |
| N,N-Dimethylformamide (DMF) | 37 | High | |
| Acetonitrile (ACN) | 37.5 | Moderate | |
| Polar Protic | Methanol (MeOH) | 33 | Moderate to High |
| Ethanol (EtOH) | 24.5 | Moderate | |
| Isopropanol (IPA) | 19.9 | Low to Moderate | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Very Low |
| Toluene | 2.4 | Very Low |
Q2: The compound has moderate solubility in DMSO, but I need to use a less polar solvent system for my reaction. What should I do?
Answer: This is a classic scenario where a co-solvent system is the ideal solution. A co-solvent is a water-miscible or organic-miscible solvent that, when added to the primary solvent, increases the solubility of a solute.[5][6] The mechanism involves reducing the overall polarity of the solvent system to create a more favorable environment for the solute, effectively breaking down the strong solvent-solvent interactions that can "exclude" the solute.[7]
Workflow 1: Developing a Co-Solvent System
This workflow guides you through selecting and optimizing a co-solvent system.
Caption: A logical workflow for developing a co-solvent system.
Q3: My compound is ionizable. Can I use pH adjustment to improve its solubility in organic systems?
Answer: Yes, but with important caveats. While pH adjustment is a powerful tool for aqueous solubility, its application in purely organic solvents is complex.[8] However, it becomes highly relevant in hydro-organic mixtures (e.g., Methanol/Water, Acetonitrile/Water).
This compound has basic centers (imidazole, carboximidamide). In an acidic environment, these groups will become protonated (cationic). This charged species will be significantly more soluble in polar protic solvents, especially water, than the neutral form.[1]
Causality: The charged, ionized form of a molecule has much stronger ion-dipole interactions with polar solvents compared to the dipole-dipole or hydrogen bonding interactions of the neutral form. This leads to a dramatic increase in solubility.[9]
Practical Application: If your process can tolerate small amounts of an aqueous acidic solution, you can dissolve your compound in this medium first and then add it to your organic solvent. For example, dissolving the compound in a small volume of 0.1 M HCl and then diluting it into a larger volume of methanol can be effective.
Q4: I need to prepare a stable stock solution for screening assays. Would forming a salt be a better long-term strategy?
Answer: Absolutely. For an ionizable compound like this, salt formation is one of the most robust and widely used strategies to improve not only solubility but also dissolution rate and stability.[10][11][12] By reacting your basic compound with an acid, you form a salt that is often crystalline, non-hygroscopic, and significantly more soluble.[13]
The ΔpKa Rule: A common guideline for successful salt formation is that the difference between the pKa of the basic compound and the acidic counter-ion (ΔpKa = pKa(base) - pKa(acid)) should be at least 3.[13] This ensures a high degree of ionization and stable salt formation.
Protocol 2: Small-Scale Salt Formation Screening
Objective: To quickly identify suitable acidic counter-ions for improving solubility.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, Methanesulfonic acid, Tartaric acid, Citric acid)
-
Solvents identified from Protocol 1 (e.g., Ethanol, Isopropanol)
-
Small vials, magnetic stir plate, and stir bars
Methodology:
-
Dissolve Compound: Dissolve a known amount of your compound in a minimal amount of a suitable solvent (e.g., 10 mg in 1 mL of warm ethanol).
-
Add Acid: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid to the compound solution. The acid can be added as a solution in the same solvent.
-
Observe for Precipitation: Stir the solutions at room temperature. The formation of a precipitate often indicates the creation of a new, crystalline salt form. If no solid forms, try cooling the solution or using a more non-polar anti-solvent (like MTBE) to induce crystallization.
-
Isolate and Dry: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Test Solubility: Perform a simple solubility test on the newly formed salts using Protocol 1. A significant increase in solubility compared to the free base indicates a successful salt formation.[14]
Workflow 2: Salt Selection Strategy
This diagram illustrates the decision-making process for selecting an appropriate salt form.
Caption: A systematic approach to salt screening and selection.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]
-
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]
-
Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. World Journal of Pharmaceutical Science and Research. [Link]
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ResearchGate. [Link]
-
Methods to boost solubility. International Journal of Scientific Development and Research. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
5-hydroxy-1H-imidazole-4-carboxamide. PubChem. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics. [Link]
-
1H-Imidazole-4-thiocarboxamide. PubChem. [Link]
-
1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1). US EPA. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Solubility of (b) 1H-imidazole... in 2-nitrotoluene... ResearchGate. [Link]
Sources
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. ajptonline.com [ajptonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. wjbphs.com [wjbphs.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crystalpharmatech.com [crystalpharmatech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Preventing Amidoxime Hydrolysis During Workup
Welcome to the Technical Support Center for amidoxime synthesis and purification. Amidoximes (
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure maximum product recovery.
Part 1: Understanding the Causality of Degradation (FAQs)
Q: Why do amidoxime groups hydrolyze so easily during standard aqueous workup?
A: The instability of the amidoxime group is rooted in its amphoteric nature. Amidoximes possess two distinct protonation states in aqueous environments: a
-
Acidic Workup (pH < 4): The nitrogen becomes protonated, creating an electrophilic carbon center. This facilitates rapid nucleophilic attack by water, leading to the hydrolysis of the amidoxime into an amide, and upon prolonged acidic exposure, a carboxylic acid[4].
-
Basic Workup (pH > 12): Highly basic conditions deprotonate the hydroxyl group, which can trigger elimination reactions (yielding nitriles) or hydroxide-mediated cleavage[3].
Q: How can I prevent hydrolysis during the quenching and extraction phases?
A: The causality of degradation is directly tied to pH extremes and thermal kinetic energy. By quenching the reaction with a pre-chilled (0–5 °C) phosphate buffer (pH 7.0), you lock the amidoxime in its most stable, charge-neutral state. Avoiding strong aqueous acids (like
Logical relationship of pH-dependent amidoxime hydrolysis pathways.
Part 2: Quantitative Impact of Workup Conditions
To illustrate the critical need for pH and temperature control, the following table summarizes the quantitative recovery rates of a standard benzamidoxime derivative subjected to various workup conditions prior to organic extraction.
| Quench Condition | Aqueous pH | Bath Temp (°C) | Extraction Solvent | Avg. Recovery (%) | Primary Degradant Observed |
| Strong Acid (1M | < 2.0 | 25 | EtOAc | < 20% | Amide / Carboxylic Acid |
| Unbuffered Water | ~ 5.5 | 25 | DCM | 72 - 78% | Amide (Trace) |
| Strong Base (1M | > 12.0 | 25 | EtOAc | < 30% | Nitrile / Amide |
| Phosphate Buffer | 7.0 | < 5 | MTBE | > 95% | None (Stable) |
Part 3: Self-Validating Experimental Protocol
To maximize yield and ensure structural integrity, follow this step-by-step methodology. This protocol incorporates a self-validating system to guarantee that your environmental controls are functioning as intended.
Step-by-Step Methodology: pH-Controlled, Low-Temperature Isolation
Preparation: Ensure your cooling bath is equilibrated to 0 °C and the pH of your 0.5 M sodium phosphate buffer is exactly 7.0 at room temperature.
-
Pre-cooling: Submerge the reaction vessel in an ice-water bath. Allow the internal temperature to drop below 5 °C.
-
Causality: Lowering the thermal energy reduces the kinetic rate of hydrolysis during the exothermic quench phase.
-
-
Buffered Quench: Slowly add the pre-chilled (4 °C) 0.5 M sodium phosphate buffer (pH 7.0) dropwise to the reaction mixture.
-
Causality: The high-capacity buffer neutralizes residual synthetic reagents (such as unreacted hydroxylamine hydrochloride or bases) without allowing the localized pH to spike or plummet into hydrolysis-inducing ranges[3].
-
-
Extraction: Add cold Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Gently invert or stir rather than vigorously shaking to prevent emulsion formation. Separate the organic layer.
-
Causality: MTBE is preferred over halogenated solvents because its lower boiling point allows for cooler downstream concentration, minimizing thermal degradation. Furthermore, avoiding protic solvents prevents unwanted hydrogen-bonding interactions that can weaken the C=N bond.
-
-
Self-Validation Checkpoint: Measure the pH of the separated aqueous layer using a calibrated pH meter.
-
System Logic: If the pH is outside the 6.5–7.5 range, your buffer capacity was insufficient for the scale of the reaction. You must increase the buffer molarity (e.g., to 1.0 M) in subsequent runs to guarantee product stability.
-
-
Washing and Drying: Wash the organic layer once with cold brine to remove residual water and salts. Dry over anhydrous
. Filter promptly. -
Concentration: Evaporate the solvent in vacuo with a water bath temperature strictly maintained below 30 °C.
Optimized low-temperature, pH-controlled workflow for amidoxime isolation.
References
- Baran, M., et al. "Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study." ResearchGate.
- "Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch." CNRS.
- "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." NIH.
- "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." NIH.
Sources
- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Purification strategies for polar imidazole amidoxime derivatives
Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar imidazole amidoxime derivatives. As a Senior Application Scientist, my aim is to move beyond simple protocols, offering a framework of understanding rooted in the physicochemical properties of these molecules to empower you to troubleshoot and optimize your purification strategies effectively.
The inherent difficulty in purifying these compounds stems from their dual nature: the basic, aromatic imidazole ring and the polar, weakly acidic amidoxime group.[1] This combination results in high polarity, excellent water solubility, and a tendency for strong interactions with stationary phases, leading to common issues like poor retention, peak tailing, and difficult crystallization. This guide is structured to address these specific problems head-on.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My compound shows little to no retention on a C18 reversed-phase column and elutes in the solvent front. What's happening and how can I fix it?
Probable Cause: Your imidazole amidoxime derivative is too polar for effective partitioning into the nonpolar C18 stationary phase. Traditional reversed-phase liquid chromatography (RPLC) is often unsuitable for highly polar compounds as they have a much stronger affinity for the polar mobile phase.[2][3]
Solutions:
-
Switch to a More Retentive Stationary Phase:
-
Polar-Embedded Phases: Consider columns with polar-embedded groups (e.g., amide, carbamate) that offer a different selectivity and can retain polar compounds more effectively than standard C18.
-
Phenyl-Hexyl Phases: These phases provide π-π interactions, which can help retain the aromatic imidazole ring.
-
-
Change the Chromatographic Mode: This is often the most effective solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds.[4] It uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, with a small amount of aqueous buffer.[2][3] Water acts as the strong, eluting solvent.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that behaves like normal-phase chromatography but uses MS-friendly mobile phases. It is particularly well-suited for retaining and separating small polar compounds like imidazoles.[2]
-
Question 2: I'm using normal-phase silica gel chromatography, but my compound is showing significant peak tailing. How can I get a sharp, symmetrical peak?
Probable Cause: The basic nitrogen atoms in the imidazole ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong, non-ideal interaction causes a portion of the molecules to lag behind as they move through the column, resulting in a tailed peak.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a base to your eluent, you can neutralize the acidic silanol groups, preventing them from interacting with your basic compound.[5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Pyridine: Can also be used, typically in similar concentrations.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/MeOH system.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a more basic support than silica and can provide better peak shape for basic compounds without the need for mobile phase modifiers.[5]
-
Deactivated Silica: Use end-capped or deactivated silica gel, which has fewer free silanol groups.
-
-
Consider Dry Loading: Adsorbing your crude material onto a small amount of silica and loading it onto the column as a dry powder can lead to sharper bands and improved separation compared to liquid loading.[5]
Logical Diagram: Troubleshooting Peak Tailing in Normal-Phase Chromatography
Caption: Troubleshooting logic for peak tailing of basic compounds on silica gel.
Question 3: My polar imidazole amidoxime derivative will not crystallize from any solvent I've tried. What should I do?
Probable Cause: The high polarity and hydrogen bonding capacity of your compound make it either too soluble in polar solvents or poorly soluble in non-polar solvents, frustrating single-solvent crystallization attempts. The presence of impurities can also inhibit crystal formation.
Solutions:
-
Systematically Screen Solvent Systems:
-
Solvent Pairs: This is often the key. Find a "good" solvent in which your compound is very soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble. The two solvents must be miscible. Dissolve your compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[6] Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.
-
Vapor Diffusion: Place a solution of your compound in a small vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow crystal growth.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[6]
-
Seeding: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Ensure Purity: If significant impurities are present, they can disrupt the crystal lattice. Purify a small amount by column chromatography first to obtain a pure solid, which will be much easier to crystallize.
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I try first for my polar imidazole amidoxime derivative?
The choice depends on the scale of your reaction and the nature of any impurities.
Decision Workflow for Purification Strategy
Caption: A decision tree for selecting an initial purification strategy.
-
Acid-Base Extraction: If your product is a neutral N-substituted imidazole and you need to remove acidic or basic starting materials, an acid-base workup is an excellent first step. It's fast, scalable, and avoids chromatography.[5]
-
Recrystallization: If your crude product is a solid and has >90% purity, recrystallization is the most efficient method for obtaining highly pure material, especially on a large scale.[7]
-
Chromatography: For complex mixtures, oily products, or small-scale purifications where maximum recovery of pure material is needed, chromatography is the method of choice. HILIC or normal-phase with a basic modifier are the recommended starting points.[2][5]
Q2: Can you provide a summary comparing different chromatography modes for this class of compounds?
Certainly. The table below summarizes the key aspects of each technique for purifying polar imidazole amidoximes.
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Normal Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc, DCM/MeOH) | Good for moderately polar compounds; well-understood. | Requires basic modifier for imidazoles to prevent tailing; solvents can be toxic.[5] |
| Reversed Phase (RPLC) | Non-polar (C18, C8) | Polar (Water/ACN, Water/MeOH) | Excellent for non-polar to moderately polar compounds. | Poor retention for highly polar imidazole amidoximes.[2][3] |
| HILIC | Polar (Silica, Diol, Amide) | High Organic (e.g., 95% ACN / 5% Water + buffer) | Excellent retention for very polar compounds ; MS-compatible mobile phases.[4] | Can require long equilibration times; mechanism is complex.[2] |
| SFC | Various (often NP columns) | Supercritical CO₂ with co-solvents (e.g., MeOH) | Fast, green chemistry; excellent for separating polar compounds; MS-compatible.[2] | Requires specialized equipment. |
| Ion Exchange (IEX) | Charged (e.g., SCX) | Aqueous buffers (salt or pH gradient) | High capacity and selectivity based on charge. | Elution requires salts which must then be removed (desalting). |
Q3: What are some good starting solvent systems for column chromatography?
-
Normal-Phase (Silica Gel):
-
Start with a relatively non-polar system like 20% Ethyl Acetate in Hexane and gradually increase the polarity.
-
For very polar compounds, switch to Dichloromethane (DCM) with 1-5% Methanol.
-
Crucially, add 0.5% triethylamine (TEA) to either system to prevent peak tailing. [5]
-
-
HILIC:
-
Column: A bare silica, diol, or amide-phase column.
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted).
-
Gradient: Start at 95% A and run a gradient to ~50% A.
-
Detailed Experimental Protocols
Protocol 1: Purification by Normal-Phase Column Chromatography with Basic Modifier
This protocol describes a standard flash chromatography purification on silica gel.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.
-
Sample Loading (Dry Load Recommended): Dissolve your crude product (e.g., 100 mg) in a minimal amount of a volatile solvent like DCM. Add ~300 mg of silica gel and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column bed.[5]
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compound. This can be done stepwise (e.g., 95:5 -> 80:20 -> 50:50 hexane/ethyl acetate, all with 0.5% TEA) or with a linear gradient using an automated system.[5]
-
Fraction Collection & Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
This protocol is ideal for separating a neutral or weakly basic N-substituted imidazole amidoxime from acidic or strongly basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Shake vigorously and allow the layers to separate. The strongly basic impurities will move to the aqueous layer. Drain the aqueous layer. Repeat if necessary.[5]
-
Basic Wash: To the remaining organic layer, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove any unreacted acidic starting materials. Drain the aqueous layer.
-
Final Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the purified product.
References
-
Sepax Technologies. (n.d.). Polar-Imidazole. Retrieved from [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
Kaewsorn, S., & Tummatorn, J. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(70), 40073–40082. [Link]
-
ResearchGate. (2016). How do I purify amidoxime derivatives?. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
-
Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. [Link]
-
Thieme. (n.d.). Product Class 3: Imidazoles. Retrieved from [Link]
-
Clement, B., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 21(10), 1341. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Optimizing reaction temperature for imidazole amidoxime condensations
Technical Support Center: Imidazole Amidoxime Condensations
Executive Summary
This guide addresses the thermal management of imidazole-based amidoxime condensations. The transformation of amidoximes to 1,2,4-oxadiazoles is a biphasic process involving O-acylation (kinetic control) and cyclodehydration (thermodynamic control). Precise temperature modulation is required to prevent the "dead-end" Tiemann rearrangement or hydrolysis while ensuring ring closure.
Module 1: The Thermal Landscape
The reaction proceeds through an O-acylamidoxime intermediate. The energy barrier for the initial acylation is low, while the subsequent dehydration requires significant thermal activation or catalytic assistance.
Thermodynamic vs. Kinetic Pathways
| Reaction Stage | Ideal Temp Range | Critical Control Factor | Common Failure Mode |
| Activation (O-Acylation) | 0°C – 25°C | Kinetic Control: Prevent N-acylation or immediate hydrolysis. | N-acylation (leads to dead ends); Hydrolysis of activated ester. |
| Cyclodehydration (Thermal) | 80°C – 110°C | Thermodynamic Control: Overcome | Tiemann Rearrangement (formation of ureas/nitriles).[1] |
| Cyclodehydration (Microwave) | 120°C – 160°C | Rapid Heating: Outpace decomposition pathways. | Pressure buildup; degradation of sensitive R-groups. |
| Superbase Cyclization | 20°C – 40°C | Catalytic Lowering of | Incomplete conversion if water is present.[2] |
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "My reaction stalls at the intermediate (M+18 peak visible)."
Q: I see the O-acyl intermediate on LCMS, but it won't cyclize to the oxadiazole even after refluxing in ethanol.
A: Ethanol (bp 78°C) often provides insufficient thermal energy to overcome the activation barrier for dehydration, particularly for electron-rich imidazole substrates.
-
The Fix: Switch to a higher boiling solvent like Toluene or Diglyme and install a Dean-Stark trap to physically remove water. Alternatively, add molecular sieves (4Å).
-
Chemical Alternative: If the substrate is heat-sensitive, add TBAF (1.0 eq) in THF. Fluoride acts as a specific base to abstract the amide proton, triggering cyclization at room temperature [1].
Scenario B: "I am seeing a Urea byproduct or Nitrile formation."
Q: Instead of the oxadiazole, I'm isolating a urea derivative or observing nitrile reversion. What is happening?
A: You are witnessing the Tiemann Rearrangement .[3][4] This occurs when the temperature is too high relative to the rate of cyclization, or if the reaction medium is too acidic/basic without sufficient dehydration drive.
-
Mechanism: The O-acyl intermediate undergoes an intramolecular rearrangement to a carbodiimide, which then hydrates to a urea.
-
The Fix:
-
Lower the Temperature: Reduce oil bath temp by 20°C.
-
Microwave Pulse: Switch to microwave heating (140°C for 10 mins). Rapid heating favors the desired intramolecular cyclization over the slower rearrangement [2].
-
Buffer the System: Imidazole moieties can act as internal bases. Ensure you are using a non-nucleophilic base (DIPEA) to scavenge acid without triggering rearrangement.
-
Scenario C: "Low solubility of the imidazole-amidoxime starting material."
Q: My starting material precipitates out of Toluene/Xylene, leading to low conversion.
A: Imidazole-amidoximes are highly polar. Non-polar thermal solvents (Toluene) are poor solubilizers.
-
The Fix: Use a Dipolar Aprotic System .
-
Solvent: DMF or DMAc.
-
Temp: 100°C – 120°C.
-
Warning: DMF decomposes to dimethylamine at high temps, which can react with your activated ester. Keep reaction times under 2 hours or use DMAc.
-
Module 3: Visualizing the Reaction Logic
The following diagram illustrates the critical bifurcation points controlled by temperature and reagents.
Caption: Thermal bifurcation of the O-acylamidoxime intermediate. Green path requires high energy or catalysis; Red paths occur under prolonged stress or moisture.
Module 4: Standardized Optimization Protocols
Protocol A: One-Pot Microwave Synthesis (High Throughput)
Best for: Stable substrates, rapid library generation.
-
Preparation: In a 10 mL microwave vial, dissolve Carboxylic Acid (1.0 eq) and CDI (1.1 eq) in anhydrous DMF .
-
Activation: Stir at RT for 30 mins (CO2 evolution must cease).
-
Addition: Add Imidazole Amidoxime (1.0 eq).
-
Irradiation: Seal and heat in microwave reactor:
-
Temp: 140°C
-
Time: 15 minutes
-
Pressure Limit: 250 psi
-
-
Workup: Dilute with water. The oxadiazole often precipitates. If not, extract with EtOAc.
Protocol B: Room Temperature Superbase Method
Best for: Heat-sensitive substrates, avoiding Tiemann rearrangement.
-
Dissolution: Dissolve Imidazole Amidoxime (1.0 eq) and Methyl Ester (1.2 eq) in DMSO .
-
Catalysis: Add powdered NaOH (1.5 eq) .
-
Reaction: Stir vigorously at 25°C for 4–12 hours.
-
Note: The solution will likely turn dark; this is normal for DMSO superbase conditions [3].
-
-
Validation: Check LCMS. If O-acyl intermediate persists, add another 0.5 eq NaOH.
-
Quench: Pour into ice water containing dilute HCl (pH adjustment to ~7 is critical for imidazole solubility).
References
-
Gangloff, A. R., et al. (2001). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient cyclization catalyst." Tetrahedron Letters, 42(8), 1441-1443.
-
Adib, M., et al. (2006).[5] "A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions." Synlett, 2006(11), 1765-1767.[5]
-
Baykov, S., et al. (2017). "The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters."[6] Tetrahedron Letters, 58(23), 2262-2264.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Rearrangement of phosphylated amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Removing unreacted N-Hydroxy-1H-imidazole-4-carboximidamide from crude mixtures
Technical Support Center: Purification & Workup Guide Topic: Removal of Unreacted N-Hydroxy-1H-imidazole-4-carboximidamide Ticket ID: #PUR-IMID-442 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Removing This compound (also known as 4-(N-Hydroxyamidino)imidazole) from crude reaction mixtures is a common bottleneck in the synthesis of purine nucleoside analogues (e.g., Mizoribine precursors).
This molecule presents a "perfect storm" for purification difficulties:
-
High Polarity: It elutes near the void volume in standard Reverse Phase (RP) chromatography.
-
Amphoteric Nature: It contains a basic imidazole (
), a basic amidine nitrogen, and a weakly acidic oxime hydroxyl ( ). -
Chelation Potential: The amidoxime motif is a potent bidentate ligand for transition metals, often causing "streaking" or retention on metal-contaminated silica.
This guide provides three targeted workflows to remove this impurity, ranked by throughput and scale.
Module 1: The "Catch-and-Release" Scavenging Protocol
Best for: Small to medium scale (<5g), where the desired product is less basic than the impurity (e.g., after cyclization or acylation).
The most efficient non-chromatographic method utilizes Strong Cation Exchange (SCX) solid-phase extraction. Since the impurity is highly basic due to the imidazole-amidine combination, it binds irreversibly to sulfonic acid resins under non-acidic conditions.
The Protocol
-
Preparation: Dissolve your crude mixture in MeOH or MeOH/DCM (1:1) . Avoid water if possible.
-
Loading: Pass the solution through a pre-conditioned SCX cartridge (sulfonic acid functionalized silica/polymer).
-
Loading capacity rule: Use 1 g of sorbent per 0.1 g of impurity (assuming ~1 mmol/g loading).
-
-
Washing (The Critical Step): Wash the cartridge with MeOH .
-
Result: Your non-basic (or weakly basic) product elutes in the solvent front.
-
The Impurity: The this compound remains protonated and bound to the sulfonic acid groups.
-
-
Release (Optional Recovery): If you need to recover the starting material, flush the cartridge with 2M Ammonia in MeOH .
Visual Workflow (Decision Tree)
Module 2: Chromatographic Separation (HPLC/Flash)
Best for: Final purification when both product and impurity are polar/basic.
Standard C18 silica often fails here because the hydrophilic impurity elutes too quickly (retention factor
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)
This is the gold standard for this specific molecule.
-
Column: Amide or Bare Silica HILIC column.
-
Mobile Phase A: Acetonitrile (ACN) with 10mM Ammonium Formate.
-
Mobile Phase B: Water with 10mM Ammonium Formate (pH 3.0).
-
Gradient: Start high organic (95% ACN)
lower organic (60% ACN). -
Mechanism: The polar impurity will be retained longer than less polar products, reversing the typical C18 elution order.
Option B: Ion-Pairing Reverse Phase
If you must use C18, you need an ion-pairing agent to make the impurity "greasy" enough to stick.
-
Additive: Add 0.1% Heptafluorobutyric Acid (HFBA) or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Effect: The acid protonates the amidine/imidazole, forming a hydrophobic ion pair with the fluorinated counter-ion, significantly increasing retention time.
| Parameter | Standard C18 | C18 + Ion Pairing (TFA) | HILIC (Amide) |
| Retention of Impurity | Weak (Void Volume) | Moderate | Strong |
| Peak Shape | Tailing (Silanol interaction) | Sharp | Sharp |
| Solubility Req. | Water/MeOH | Water/MeOH | ACN/Water |
| Recommendation | ❌ Avoid | ⚠️ Good for Analytics | ✅ Best for Prep |
Module 3: Chemical Workup (The "Salting Out" Trick)
Best for: Large scale (>10g) crude cleanup before chromatography.
Due to the high water solubility of the impurity, standard liquid-liquid extraction (EtOAc/Water) often fails to remove it completely from the aqueous layer if the pH isn't precise.
The n-Butanol Extraction Protocol:
-
Basify: Adjust the crude aqueous mixture to pH 10-11 using saturated
.-
Why? At this pH, the imidazole is neutral, but the amidoxime is not fully deprotonated yet. However, many products (like nucleosides) remain organic-soluble.
-
-
Extract: Extract with n-Butanol .
-
Note: n-Butanol is polar enough to pull moderately polar products but leaves the highly polar salts and very hydrophilic small molecules in the water.
-
-
Wash: Wash the n-Butanol layer with Brine .
-
Concentrate: Evaporate n-Butanol (requires high vacuum/heat).
Troubleshooting & FAQs
Q1: The impurity is "streaking" across my TLC plate and column. Why? A: This is likely due to metal chelation or tautomerization .
-
Chelation: Amidoximes bind trace iron/copper in silica. Fix: Pre-wash your column with mobile phase containing 0.1% EDTA, or add 1% Triethylamine to your eluent to block silanols.
-
Tautomerization: The amidine proton hops between nitrogens. Fix: Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 3) to lock the protonation state.
Q2: Can I use aldehyde resins to scavenge it? A: Yes. An aldehyde-functionalized resin (e.g., 4-benzyloxybenzaldehyde polystyrene) can react with the primary amine of the amidoxime to form an oxime/imine linkage.
-
Conditions: Reflux in EtOH with 1% acetic acid. This is slower than SCX but highly specific if your product lacks primary amines.
Q3: My product is acid-sensitive. Can I still use the SCX method? A: Use a Weak Cation Exchange (WCX) resin (carboxylic acid based) instead of sulfonic acid. It captures the strong base (amidine) but allows for gentler elution conditions.
References
-
BenchChem. (2025).[1] Technical Support Center: Purification of 4-iodo-1H-imidazole. Link (General imidazole purification principles).
-
PubChem. (2025).[2][3] 5-hydroxy-1H-imidazole-4-carboxamide Compound Summary. National Library of Medicine. Link (Physicochemical properties of hydroxy-imidazole carboxamides).
-
RSC Advances. (2020). Amidoxime-based materials for uranium recovery and removal. Royal Society of Chemistry.[4] Link (Detailing the metal-chelating properties of amidoximes).
-
Asian Journal of Chemistry. (2007). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters. Link (pKa data for imidazole/hydroxy systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Imidazole-4-thiocarboxamide | C4H5N3S | CID 2776276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Tautomerism in 1H-imidazole-4-carboximidamide NMR Spectra
As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe spectral artifacts when characterizing complex nitrogen-rich heterocycles. 1H-imidazole-4-carboximidamide is particularly notorious in Nuclear Magnetic Resonance (NMR) spectroscopy because it presents a "dual-threat" of dynamic exchange processes.
The molecule undergoes rapid prototropic tautomerism within the imidazole ring (N1-H
This technical guide provides the mechanistic causality behind these phenomena and field-proven, self-validating protocols to resolve them.
Visualizing the Tautomeric Network
To troubleshoot the spectra, we must first map the dynamic equilibria. The diagram below illustrates the concurrent exchange pathways that blur the chemical environments of the carbon and hydrogen atoms.
Caption: Concurrent tautomeric equilibrium pathways in 1H-imidazole-4-carboximidamide.
Experimental Workflows for Spectral Resolution
To resolve these issues, we must force the molecule out of the "intermediate exchange" regime. We can achieve this by manipulating the thermodynamics of the system (temperature) or the intermolecular pathways facilitating the exchange (solvent).
Caption: Experimental workflows for resolving tautomeric exchange regimes in NMR spectroscopy.
Protocol A: Variable Temperature (VT) NMR
Causality: Tautomerism is a temperature-dependent kinetic process. By heating the sample, the exchange rate (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of a solvent with a wide liquid temperature range (e.g., DMSO-
for heating, or DMF- for cooling). -
Baseline Acquisition: Acquire standard
H and C spectra at 298 K. Note the broad humps or missing C4/C5 signals. -
High-Temperature (Fast Exchange) Run:
-
Increment the probe temperature to 353 K – 373 K.
-
Allow 10 minutes for thermal equilibration.
-
Re-acquire the
C spectrum. The previously missing C4 and C5 signals will coalesce into a sharp, averaged resonance.
-
-
Low-Temperature (Slow Exchange) Run:
-
Cool the probe to 233 K.
-
Re-acquire the
H spectrum. The amidine and imidazole protons will split into distinct sets of signals representing the individual tautomeric and E/Z isomeric forms.
-
-
Self-Validation: Plot the chemical shifts against temperature (a van 't Hoff plot). A reversible, linear dependence confirms that the spectral changes are due to dynamic equilibrium, not thermal degradation.
Protocol B: Solvent Matrix Optimization
Causality: Prototropic exchange in imidazoles and amidines is highly dependent on intermolecular hydrogen bonding. Non-polar solvents (like CDCl
Step-by-Step Methodology:
-
Solvent Switch: Discard non-polar or weakly coordinating solvents. Prepare a fresh sample in anhydrous DMSO-
. DMSO sequesters the N-H protons, significantly reducing the intermolecular proton transfer rate. -
Concentration Reduction: Dilute the sample to
5 mg/mL. Lower concentrations reduce the collision frequency between solute molecules, further suppressing intermolecular exchange. -
Deuterium Exchange (Validation Step): To definitively prove that broad baseline signals belong to the amidine/imidazole N-H protons, add 10
L of D O to the NMR tube, shake vigorously, and re-run the H spectrum. The broad N-H signals will disappear due to H/D exchange, leaving only the sharp backbone C-H signals.
Protocol C: Solid-State C CP-MAS NMR
Causality: If solution-state dynamics cannot be sufficiently controlled, solid-state NMR provides a definitive structural readout. In the crystalline lattice, tautomerism is completely frozen, eliminating exchange broadening[2].
Step-by-Step Methodology:
-
Pack 30–50 mg of finely ground, crystalline 1H-imidazole-4-carboximidamide into a zirconia Magic Angle Spinning (MAS) rotor.
-
Spin the sample at the magic angle at a rate of 10–15 kHz to average out chemical shift anisotropy.
-
Apply Cross-Polarization (CP) from
H to C to enhance the sensitivity of the carbon nuclei. -
Acquire the spectrum. You will observe distinct, high-resolution peaks for every carbon, including separate signals for C4 and C5, reflecting the specific tautomer locked in the crystal lattice.
Quantitative Data Summary: Expected NMR Behavior
The table below summarizes how the spectral characteristics of 1H-imidazole-4-carboximidamide shift across different thermodynamic and solvent environments.
| Environmental Condition | Exchange Regime | Imidazole | Amidine | Intermolecular H-Bonding |
| 298 K, CDCl | Intermediate | Missing / Baseline drift | Massive broad hump | High (Solute Aggregates) |
| 298 K, DMSO- | Intermediate-Slow | Severely Broadened | Two broad singlets | Low (Solvent-bound) |
| 373 K, DMSO- | Fast | Sharp (Time-Averaged) | One sharp singlet | Disrupted (Thermal kinetic energy) |
| 233 K, DMF- | Slow | Sharp (Distinct Tautomers) | Multiple sharp singlets (E/Z) | Stable Monomers/Dimers |
Frequently Asked Questions (FAQs)
Q: Why are the C4 and C5 carbon signals completely missing from my
Q: My amidine NH protons integrate to less than expected. Is my compound degrading?
A: Not necessarily. Amidines suffer from prototropic tautomerism, restricted C-N bond rotation, and quadrupolar relaxation from the
Q: Can 2D NMR help resolve the tautomers without changing the temperature? A: Yes. If the exchange is slow enough to show distinct peaks but fast enough to transfer magnetization, you can use Exchange Spectroscopy (EXSY) or ROESY. You will observe cross-peaks between the exchanging tautomeric protons. This self-validates that the distinct peaks belong to the same molecular framework undergoing chemical exchange, rather than an impurity[4].
References
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI (Molecules) URL:[Link]
-
Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study Source: RSC Publishing (RSC Advances) URL:[Link]
-
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples Source: PMC (Journal of Chemical Information and Modeling) URL:[Link]
-
Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine Source: PMC (Proceedings of the National Academy of Sciences) URL:[Link]
Sources
- 1. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions in the O-alkylation of imidazole amidoximes
Troubleshooting Regioselectivity and Side Reactions
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals troubleshooting regioselectivity and side reactions during the O-alkylation of imidazole amidoximes.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing significant N-alkylation on the imidazole ring instead of the desired amidoxime O-alkylation? Root Cause Analysis: Imidazole amidoximes are highly functionalized molecules with multiple competitive nucleophilic sites. The imidazole ring N-H typically has a pKa of ~14, whereas the amidoxime O-H has a pKa of ~11-12. If an overly strong base (e.g., NaH, KOtBu) is used, or if the base is used in a large stoichiometric excess, both protons are abstracted. The resulting dianion often reacts preferentially at the more nucleophilic imidazole nitrogen. Scientist's Solution:
-
Base Selection: Shift to a milder base that selectively deprotonates the oxime hydroxyl group.
or are optimal choices. -
Protecting Groups: If your alkylating agent is highly reactive (e.g., methyl iodide) and N-alkylation persists, pre-protect the imidazole N-H with a sterically bulky group like Trityl (Trt) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group before performing the O-alkylation.
Q2: My LC-MS shows a mass consistent with alkylation, but NMR confirms it is an amidoxime N-alkylation (nitrone formation). How do I shift the regioselectivity to oxygen? Root Cause Analysis: The amidoxime group is an ambident nucleophile. In the absence of a sufficient base, or when reacting with certain electron-poor electrophiles, the reaction proceeds via the nucleophilic attack of the oxime nitrogen, yielding a nitrone tautomer[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile compared to the nitrogen. Scientist's Solution:
-
Ensure Complete Deprotonation: You must fully generate the oximate anion before introducing the electrophile.
-
Electrophile Tuning: Use "harder" leaving groups on your alkylating agent (e.g., alkyl tosylates or mesylates instead of iodides) to favor reaction at the hard oxygen center.
Q3: The O-alkylation reaction is suffering from poor conversion and hydrolysis of the alkylating agent. What is going wrong? Root Cause Analysis: Protic impurities or ambient moisture in the solvent react competitively with the alkylating agent. Furthermore, if using hydroxide bases (like KOH) in polar aprotic solvents like DMSO, the basicity is exponentially magnified because DMSO strongly solvates the metal cation but leaves the hydroxide anion "naked" and highly reactive[2]. This can lead to rapid hydrolysis of your alkyl halide if not strictly controlled. Scientist's Solution:
-
Solvent Control: Use strictly anhydrous DMF or DMSO[3].
-
Stoichiometry: Limit the base to exactly 1.05 - 1.10 equivalents. Run the reaction at room temperature rather than heating, as elevated temperatures exacerbate elimination and hydrolysis side reactions.
Caption: Logical workflow for troubleshooting imidazole amidoxime alkylation side reactions.
Quantitative Data: Base and Solvent Screening
To guide your reaction design, the following table summarizes the typical regioselectivity outcomes based on empirical screening of bases and solvents for imidazole amidoxime alkylation.
| Base (1.1 eq) | Solvent | Temperature | Major Product | Yield | Side Reactions |
| NaH | THF | 0 °C to RT | Imidazole N-Alkylation | 65% | Over-alkylation |
| KOH | DMSO | RT | O-Alkylation | 75% | Hydrolysis of alkyl halide[2] |
| DMF | 60 °C | O-Alkylation | 80% | Thermal degradation | |
| Anhydrous DMF | 20 °C | O-Alkylation | >90% | Trace nitrone formation[3] | |
| None | EtOH | Reflux | Amidoxime N-Alkylation | 55% | Nitrone formation[1] |
Self-Validating Experimental Protocol: Regioselective O-Alkylation
This protocol is designed as a self-validating system. By incorporating specific hold-points and analytical checks, you ensure that the oximate anion is fully formed before alkylation, thereby preventing the nitrone pathway.
Materials Required:
-
Imidazole amidoxime substrate (1.0 eq)
-
Cesium carbonate (
), finely powdered and oven-dried (1.05 eq) -
Alkyl halide or sulfonate (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)[3]
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.
-
Substrate Dissolution: Add the imidazole amidoxime (1.0 eq) to the flask. Inject anhydrous DMF to achieve a 0.1 M concentration. Stir until completely dissolved.
-
Controlled Deprotonation: Add the oven-dried
(1.05 eq) in one portion.-
Self-Validation Checkpoint 1: Stir the suspension at 20 °C for 30-45 minutes. The mixture should transition to a slightly deeper color or become a fine, homogenous suspension, indicating the formation of the oximate anion. Take a 5
L aliquot, quench in water/EtOAc, and run a TLC to confirm the disappearance of the starting material's (the anion will stay at the baseline).
-
-
Electrophile Addition: Dissolve the alkylating agent (1.05 eq) in a minimal amount of anhydrous DMF (approx. 1 mL per mmol). Add this solution dropwise over 10 minutes via a syringe pump to prevent localized excess of the electrophile.
-
Reaction Monitoring: Stir at 20 °C for 2-4 hours.
-
Self-Validation Checkpoint 2: Monitor via LC-MS. The desired O-alkylated product typically elutes later than the highly polar nitrone N-alkylated byproduct on a reverse-phase C18 column.
-
-
Quench and Workup: Quench the reaction by pouring it into ice-cold distilled water (5x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Caption: Step-by-step self-validating protocol for regioselective O-alkylation.
References
-
Mutra, M. R., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." ResearchGate, July 2019. Available at: [Link]
-
Shchegolkov, E. V., et al. "Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors." PMC, NIH. Available at: [Link]
- "EP0406386B1 - Improved process for the preparation of amidoxime derivatives." Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0406386B1 - Improved process for the preparation of amidoxime derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of N-Hydroxy-1H-imidazole-4-carboximidamide Purification
Introduction
You are accessing this guide because you are encountering difficulties with the purification of N-Hydroxy-1H-imidazole-4-carboximidamide (also known as Imidazole-4-amidoxime). This compound is a critical intermediate in the synthesis of purine nucleoside analogues (such as Mizoribine) and high-energy materials.[1]
The purification of this specific amidoxime presents a unique "solubility paradox":
-
The Imidazole Ring: Renders the molecule amphoteric and highly polar.
-
The Amidoxime Group (
): Increases hydrogen bonding capability but introduces thermal instability (risk of Tiemann rearrangement or dehydration to nitrile at ).[1]
This guide moves beyond standard protocols to provide alternative solvent systems that balance yield , purity , and thermal safety .
Module 1: Solvent Selection Matrix
The following matrix synthesizes field data regarding solubility profiles and impurity rejection.
| Solvent System | Classification | Role | Suitability | Critical Notes |
| Ethanol / Water (9:1 v/v) | Primary Recommendation | Solvent / Co-solvent | High | Best balance.[1] Water disrupts crystal lattice energy; EtOH reduces solubility upon cooling to maximize yield. |
| Methanol / Ethyl Acetate | Alternative (Anhydrous) | Solvent / Anti-solvent | Medium-High | Use when the product must be strictly anhydrous.[1] Requires precise dropwise addition of EtOAC. |
| Water (pH 7-8) | Legacy Method | Single Solvent | Medium | Risk: High solubility leads to significant yield loss.[1] Hard to dry.[1] Only use if inorganic salts are the main impurity. |
| Acetonitrile | Specific Impurity Rejection | Single Solvent | Low-Medium | Good for removing non-polar organic byproducts.[1] Poor solubility for the product unless heated near reflux (risk of decomposition). |
The Mechanistic Logic (Why these work)
The imidazole-4-amidoxime molecule relies heavily on intermolecular hydrogen bonding for crystal lattice stability.[1]
-
Protic Solvents (EtOH/MeOH): These can donate and accept H-bonds, effectively solvating the amidoxime moiety at elevated temperatures.[1]
-
The "Oiling Out" Prevention: Pure ethanol often causes the compound to "oil out" (liquid-liquid phase separation) rather than crystallize because the boiling point is too close to the melting point of the solvated species. Adding 10% water increases the dielectric constant just enough to maintain a single phase until nucleation occurs.
Module 2: Troubleshooting & FAQs
Q1: The solution turned pink/brown during heating. What happened?
Diagnosis: Thermal Decomposition / Oxidation.[1]
Mechanism: Amidoximes are thermally sensitive.[1] Heating above
-
Strict Temperature Limit: Never exceed
bath temperature. -
Atmosphere: Perform the recrystallization under
or Ar atmosphere. -
Rescue: If color appears, add activated charcoal (
), stir for 5 mins at , and filter hot through Celite.
Q2: My product is "oiling out" instead of crystallizing.
Diagnosis: Supersaturation is too high, or the solvent polarity is too low. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add Seeding Crystals: Add a micro-spatula of pure product at
(metastable zone). -
Slower Cooling: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps the oil phase.
-
Solvent Modification: If using EtOH/EtOAc, increase the Ethanol ratio slightly.
Q3: The yield is very low (<40%), but purity is high.
Diagnosis: Product is remaining in the mother liquor due to the amphoteric nature of imidazole. Solution:
-
pH Adjustment: The imidazole ring is basic (
).[1] If the solution is too acidic (from residual HCl in synthesis), the molecule forms a soluble hydrochloride salt. -
Action: Check pH of the mother liquor. Adjust to pH 8-9 using
(ammonium hydroxide) to ensure the molecule is in its neutral, less soluble form, inducing precipitation.[1]
Module 3: Optimized Experimental Protocol
Protocol ID: REC-IMD-04 System: Ethanol/Water (90:10)[1]
Step-by-Step Methodology
-
Preparation:
-
Weigh 5.0 g of crude this compound.
-
Prepare solvent mixture: 45 mL Ethanol (absolute) + 5 mL Deionized Water.[1]
-
-
Dissolution (The "Safe Heat" Method):
-
Place crude solid in a round-bottom flask equipped with a magnetic stirrer.
-
Add 30 mL of the solvent mixture (keep 20 mL in reserve).
-
Heat bath to
. Do not reflux vigorously.[1] -
Add remaining solvent in 2 mL aliquots until the solid just dissolves.
-
-
Filtration (Optional but Recommended):
-
If insoluble particles (inorganic salts) remain, filter hot through a pre-warmed sintered glass funnel.
-
-
Crystallization:
-
Isolation:
-
Filter the white crystalline solid.
-
Wash: Wash with 10 mL of cold Ethyl Acetate (this removes surface ethanol and aids drying).
-
Drying: Dry under high vacuum at
for 6 hours. Avoid higher temps.
-
Module 4: Process Visualization
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the best solvent based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.
Figure 2: Thermal Stability & Recrystallization Workflow
Visualizing the critical temperature zones to prevent decomposition.
Caption: Workflow highlighting the critical temperature thresholds to avoid amidoxime decomposition.
References
-
Mizuno, K., et al. (1974). "Synthesis and properties of Mizoribine (Bredinin) and its derivatives." The Journal of Antibiotics, 27(10), 775-782.
-
Tiemann, F. (1884). "Ueber die Einwirkung von Hydroxylamin auf Nitrile (On the reaction of hydroxylamine with nitriles)." Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129. (Foundational chemistry of amidoxime synthesis and thermal stability).
- Revankar, G. R., & Robins, R. K. (1984). "Synthesis of Imidazole Nucleosides." Nucleosides & Nucleotides, 3(6).
-
PubChem Compound Summary. (2023). "5-hydroxy-1H-imidazole-4-carboxamide (Mizoribine Aglycone)." National Center for Biotechnology Information.[1] (Structural and solubility data for related imidazole derivatives).
-
BenchChem Technical Data. (2025). "Purification of Imidazole Derivatives: Troubleshooting Guide." (General protocols for amphoteric heterocycles).
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling this compound.
Sources
Validation & Comparative
High-Resolution 1H NMR Analysis of N-Hydroxy-1H-imidazole-4-carboximidamide: A Comparative Solvent Guide
Introduction
N-Hydroxy-1H-imidazole-4-carboximidamide (commonly referred to as imidazole-4-amidoxime) is a highly polar, nitrogen-rich intermediate critical to the synthesis of purine analogs and androgen receptor modulators. For drug development professionals and synthetic chemists, confirming the exact structural integrity of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a routine yet complex analytical hurdle.
The molecule possesses six protons, but four of these—the N-OH, the NH2 group, and the imidazole ring NH—are heteroatom-bound. These protons are highly susceptible to chemical exchange. This guide objectively compares the performance of DMSO-d6 against alternative NMR solvents (D2O and CD3OD), demonstrating why DMSO-d6 is the premier choice for the high-fidelity structural elucidation of amidoximes.
The Core Challenge: Solvent-Mediated Proton Exchange
In NMR spectroscopy, the visibility of exchangeable protons (like -OH and -NH) is dictated by the kinetics of proton exchange relative to the NMR timescale. When a compound is dissolved in a protic solvent, rapid hydrogen-deuterium (H/D) exchange occurs. If this exchange rate is faster than the NMR acquisition frequency, the signals broaden into the baseline or disappear entirely, leading to incomplete structural data.
To observe these protons, the solvent must act as a strong hydrogen-bond acceptor without providing exchangeable protons of its own. This is the mechanistic advantage of dimethyl sulfoxide-d6 (DMSO-d6). As established in seminal NMR solvent studies by [1], DMSO strongly hydrogen-bonds to solutes. It effectively "locks" the exchangeable protons in a stable solvation shell, drastically reducing their exchange rate with any trace residual water and sharpening the resulting NMR signals.
Comparative Solvent Analysis
-
DMSO-d6 (The Optimal Standard): By forming strong intermolecular hydrogen bonds, DMSO-d6 suppresses proton exchange. This allows for the clear resolution and accurate integration of all six protons in this compound, including the critical N-OH singlet near 9.5 ppm and the broad imidazole NH near 12.5 ppm.
-
D2O (The Deuterating Alternative): While excellent for dissolving highly polar compounds, D2O causes immediate and complete H/D exchange. The four heteroatom protons are replaced by deuterium, rendering them invisible in the 1H NMR spectrum. Only the two aromatic imidazole protons (H-2 and H-5) remain, resulting in a 66% loss of structural data.
-
CD3OD (The Intermediate Alternative): Methanol-d4 allows for partial or rapid exchange. The resulting spectrum typically shows broad, unintegrable humps for the amidoxime protons, making it impossible to accurately verify the ratio of N-OH to NH2 protons.
Experimental Data: 1H NMR Chemical Shifts Comparison
The following table summarizes the expected 1H NMR chemical shifts for this compound across the three solvents, synthesizing data from comparative synthetic impurity research such as the[2].
| Proton Assignment | Multiplicity | Integration | DMSO-d6 (ppm) | D2O (ppm) | CD3OD (ppm) |
| Imidazole NH | Broad Singlet | 1H | ~12.50 | Invisible (Exchanged) | Invisible (Broad) |
| N-OH (Amidoxime) | Singlet | 1H | ~9.50 | Invisible (Exchanged) | Invisible (Broad) |
| Imidazole H-2 | Singlet | 1H | ~7.65 | ~7.75 | ~7.68 |
| Imidazole H-5 | Singlet | 1H | ~7.45 | ~7.50 | ~7.48 |
| NH2 (Amidoxime) | Broad Singlet | 2H | ~5.60 | Invisible (Exchanged) | Invisible (Broad) |
Note: Chemical shifts in DMSO-d6 are highly dependent on sample concentration and trace water content. The values above represent an optimally dry, 10 mg/mL sample.
Step-by-Step Methodology: High-Fidelity NMR Protocol in DMSO-d6
To achieve the resolution required to observe all exchangeable protons, the experimental protocol must be treated as a self-validating system where moisture exclusion is paramount.
-
Sample Desiccation: Dry 5-10 mg of this compound in a vacuum oven at 40°C for at least 12 hours.
-
Causality: Trace water catalyzes proton exchange, even in DMSO. Removing bulk water is the first line of defense.
-
-
Solvent Selection: Break a fresh ampoule of 99.99% D DMSO-d6. Do not use older, previously opened bottles.
-
Causality: DMSO is highly hygroscopic. Atmospheric moisture absorbed by older solvent will broaden the -OH and -NH signals.
-
-
Sample Preparation: Dissolve the dried sample in 0.6 mL of the fresh DMSO-d6. Transfer to a high-quality (500 MHz or higher rated) 5 mm NMR tube and cap immediately to prevent atmospheric exposure.
-
Acquisition Parameters:
-
Set the probe temperature to 298 K.
-
Use a relaxation delay (D1) of at least 2.0 seconds.
-
Causality: Ensuring complete relaxation of the broad NH/OH protons is mandatory for an accurate 1:1:1:1:2 integration ratio.
-
Acquire 16 to 32 scans.
-
-
Self-Validation Check: Before analyzing the compound's peaks, check the residual water peak in the DMSO-d6 spectrum (typically around 3.33 ppm). If this peak is exceptionally broad or shifted downfield, the sample is too wet, and the amidoxime protons will likely be compromised.
Visualizations
Workflow for moisture-free NMR sample preparation to preserve exchangeable protons.
Mechanistic logic of solvent-mediated proton exchange in amidoximes.
References
Technical Comparison Guide: Mass Spectrometry Profiling of Imidazole-4-Amidoxime vs. Carboxamide Analogs
Executive Summary & Scientific Context
In drug development, Imidazole-4-amidoxime represents a critical pharmacophore, often utilized as a prodrug strategy to improve the oral bioavailability of amidines or as a nitric oxide (NO) donor. Its metabolic and degradation pathways frequently intersect with its structural analog, Imidazole-4-carboxamide (often a metabolite or hydrolysis product).
Distinguishing these two species by mass spectrometry (MS) is pivotal but challenging due to their structural similarity and shared fragmentation channels (e.g., nitrile formation). This guide provides a definitive technical comparison, establishing the mechanistic fragmentation rules that allow for their unambiguous identification.
Why This Comparison Matters
-
Prodrug Validation: Amidoximes are reduced in vivo to amidines; monitoring the [M-16] transition is essential.
-
Metabolic Stability: Oxidative deamination can convert amidoximes to amides; distinguishing the parent (Amidoxime) from the metabolite (Amide) requires precise MS/MS interpretation.
-
Isobaric Confusion: While not isobaric, the loss of specific neutral groups (e.g., -NH
vs -OH) can lead to overlapping product ions if resolution is insufficient.
Deep Dive: Mechanism of Fragmentation
The fragmentation of imidazole-4-amidoxime under Electrospray Ionization (ESI) is driven by the instability of the N-O bond in the amidoxime moiety. Unlike the amide analog, which follows a standard McLafferty-type or charge-remote fragmentation, the amidoxime undergoes distinct radical and neutral losses.
A. Imidazole-4-Amidoxime ( , MW 126.12)
Precursor Ion [M+H]
-
Primary Pathway: Dehydroxylation (Loss of 17 Da)
-
Mechanism: Protonation occurs preferentially at the oxime nitrogen or the imidazole ring. The N-O bond is labile. Cleavage leads to the expulsion of a hydroxyl radical (
OH) or neutral water depending on hydrogen rearrangement, generating a radical cation or cation at m/z 110 . -
Note: In high-resolution MS (HRMS), this is distinguishable from ammonia loss by exact mass (
vs ).
-
-
Secondary Pathway: Nitrile Formation (Loss of 33 Da)
-
Mechanism: A concerted loss of hydroxylamine (
) or stepwise loss of water and NH species leads to the stable Imidazole-4-carbonitrile cation at m/z 94 . This is a signature transition for amidoximes.[1]
-
B. Imidazole-4-Carboxamide ( , MW 111.10)
Precursor Ion [M+H]
-
Primary Pathway: Deamidation (Loss of 17 Da)
-
Mechanism: Loss of
from the primary amide group generates an acylium ion at m/z 95 .
-
-
Secondary Pathway: Carbonyl Loss (Loss of 44 Da)
-
Mechanism: Cleavage of the amide bond (
) removes the entire group, leaving the bare imidazole cation at m/z 68 .
-
Visualization: Fragmentation Pathways[2][3][4]
The following diagram illustrates the divergent fragmentation pathways, highlighting the critical "Decision Nodes" for analysts.
Caption: Divergent fragmentation of Amidoxime (Blue path) vs. Amide (Red path). Note the convergence toward the Nitrile species (Green) via different neutral losses.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol includes "Checkpoints"—self-validating steps to confirm system performance.
Phase 1: Sample Preparation[1]
-
Stock Solution: Dissolve Imidazole-4-amidoxime (1 mg) in DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Causality: Formic acid ensures full protonation ([M+H]+), maximizing sensitivity in ESI positive mode.
-
-
Checkpoint 1: Verify clear solution; amidoximes can degrade to amides in basic or oxidative conditions. Inject immediately.
Phase 2: Mass Spectrometry Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation of the labile N-O bond).
-
Collision Energy (CE): Ramp 10–40 eV.
Phase 3: Data Acquisition & Validation
-
Full Scan (MS1): Confirm parent peak at m/z 127.06 .
-
Validation: If m/z 112 is present, spontaneous hydrolysis to the amide has occurred.
-
-
Product Ion Scan (MS2): Select m/z 127.06 as precursor.
-
Checkpoint 2 (Specificity): Look for the m/z 94 peak (Nitrile). This confirms the amidoxime structure.
Comparative Data Analysis
The following table summarizes the key MS/MS transitions. Use this for Multiple Reaction Monitoring (MRM) method development.
| Feature | Imidazole-4-Amidoxime | Imidazole-4-Carboxamide (Analog) |
| Precursor [M+H]+ | 127.06 | 112.05 |
| Primary Fragment | 94.04 (Loss of NH | 95.02 (Loss of NH |
| Secondary Fragment | 110.05 (Loss of OH, -17 Da) | 68.03 (Loss of CONH |
| Diagnostic Loss | -33 Da (Hydroxylamine) | -44 Da (Carboxamide group) |
| Mechanism | N-O bond cleavage (Radical/Neutral) | Amide bond cleavage / Deamidation |
| Key Differentiator | Presence of m/z 94 from 127 parent | Presence of m/z 95 from 112 parent |
Interpretation Guide
-
The "17 Da" Trap: Both compounds can lose 17 Da.
-
Amidoxime: 127
110 (-OH). -
Amide: 112
95 (-NH ). -
Resolution: Do not rely solely on neutral loss scanning of 17 Da. Use the specific product ions (110 vs 95).
-
-
The Nitrile Convergence: Both can form the nitrile (m/z 94).
-
Amidoxime
94 is a major pathway. -
Amide
94 is a minor pathway (loss of H O). -
Resolution: Quantify using the unique primary fragments (94 for Amidoxime, 95 for Amide).
-
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
Oresmaa, L., et al. (2006).[2][3] Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry. Link
- Hamdan, M. & Curcuruto, O. (1991).
-
PubChem Compound Summary. (2025). Imidazole-4-carboxaldehyde (Structural Analog Data). National Library of Medicine. Link
Sources
Spectroscopic Validation of Amidoxime Ligands: A Comparative FTIR Guide
This guide provides a technical analysis of the FTIR characteristics of amidoxime functionalities, specifically focusing on the diagnostic C=N and N-O bonds.[1][2][3][4][5] It is structured to assist in the validation of synthesis (from nitrile precursors) and the confirmation of metal chelation (specifically uranyl).
Executive Summary
Amidoxime (
The definitive identification of an amidoxime ligand rests on two primary vibrational modes:
-
C=N Stretching:
(Primary diagnostic). -
N-O Stretching:
(Secondary diagnostic).
The Spectroscopic Fingerprint
The following table synthesizes data from solid-state (KBr) and surface-sensitive (ATR) FTIR analyses of polyamidoxime fibers and small-molecule analogs.
Table 1: Characteristic Vibrational Modes of Amidoxime
| Functional Group | Bond Vibration | Wavenumber ( | Intensity | Diagnostic Notes |
| Amidoxime | C=N Stretch | 1650 – 1665 | Medium-Strong | Primary Indicator. Often overlaps with O-H/N-H bending.[6] Distinguishable from C=O (Amide I) which typically appears higher (~1680+ cm⁻¹) or lower if conjugated. |
| Amidoxime | N-O Stretch | 900 – 940 | Medium | Confirmation Peak. Crucial for distinguishing amidoxime from simple imines or amines. |
| Hydroxyl/Amine | O-H / N-H Stretch | 3100 – 3500 | Broad, Strong | H-bonded network.[6] Less diagnostic due to ubiquity of water and alcohols. |
| C-N Single Bond | C-N Stretch | 1380 – 1400 | Medium | Often obscured by fingerprint vibrations. |
| Nitrile (Precursor) | C≡N Stretch | 2240 – 2260 | Sharp, Medium | Absence indicates complete conversion. |
Comparative Analysis: Synthesis & Metal Coordination
3.1 Synthesis Monitoring: Nitrile to Amidoxime Conversion
The synthesis of amidoxime typically involves the reaction of hydroxylamine (
-
The "Disappearance" Signal: The sharp nitrile peak at 2243 cm⁻¹ must decrease.
-
The "Appearance" Signal: The broad doublet of C=N (1660 cm⁻¹ ) and N-O (930 cm⁻¹ ) must emerge.
Quantification Formula:
The conversion ratio (
3.2 Metal Complexation: The Chelation Shift
Upon binding with metal ions (e.g., Uranyl
-
C=N Red Shift: Coordination typically occurs via the oxime oxygen and amine nitrogen. This withdraws electron density from the C=N bond, slightly weakening it and shifting the peak to a lower wavenumber (e.g.,
). -
N-O Blue Shift: Deprotonation of the oxime hydroxyl group (
) strengthens the N-O bond character, often shifting it to a higher wavenumber (e.g., ). -
Uranyl Signal: A new, strong band appears at ~905–920 cm⁻¹ (O=U=O asymmetric stretch), which may overlap with the N-O band, creating a broadened or split peak profile.
Figure 1: Logic flow for spectroscopic monitoring of amidoxime synthesis and subsequent metal chelation.
Experimental Protocol: High-Fidelity ATR-FTIR
To ensure reproducibility and minimize interference from atmospheric water (which absorbs at 1640 cm⁻¹, obscuring the C=N peak), follow this strict protocol.
Step 1: Sample Preparation
-
Drying (Critical): Amidoxime materials are hydrophilic. Dry samples in a vacuum oven at 60°C for 6 hours prior to analysis. Residual water causes a bending vibration at ~1640 cm⁻¹ that artificially inflates the C=N signal.
-
Base Treatment (Activation): For metal uptake studies, treat the fiber with 2.5% KOH or NaOH at room temperature for 1 hour to convert the amidoxime to amidoximate (active ionic form). Wash with deionized water until neutral pH.[4]
Step 2: Data Acquisition
-
Mode: Attenuated Total Reflectance (ATR) using a Diamond or Ge crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 64 scans to improve Signal-to-Noise ratio in the fingerprint region (900 cm⁻¹).
-
Background: Collect a fresh air background immediately before the sample.
Step 3: Data Processing
-
Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 2500 cm⁻¹ (silent region) and 1800 cm⁻¹.
-
Normalization: Normalize spectra to an invariant internal peak if comparing conversion rates. For Polyacrylonitrile (PAN) backbones, the C-H stretching band at 2930 cm⁻¹ or the -CH₂- bending at 1454 cm⁻¹ are suitable references.
Troubleshooting & Interferences
Challenge: Distinguishing Amide from Amidoxime
Hydrolysis of nitriles can produce amides (
-
Amide I (C=O): Typically 1680 – 1700 cm⁻¹ .
-
Amidoxime (C=N): Typically 1650 – 1660 cm⁻¹ .
-
Differentiation: If a split peak appears in the 1600-1700 region, the higher wavenumber shoulder is likely the Amide impurity.
Challenge: Cyclic Imide Dioxime Formation Under harsh reaction conditions (high temp/long time), adjacent amidoxime groups can cyclize to form imide dioximes.
-
Indicator: Look for a shift in the N-O band and the appearance of a C-N-C stretch around 1200-1250 cm⁻¹ .
References
-
Srivastava, S., et al. (2012). "Synthesis of amidoximated polyacrylonitrile fibers and its application for sorption of aqueous uranyl ions." Chemical Engineering Journal. Link
-
Wang, J., et al. (2014). "Preparation of Amidoxime Polyacrylonitrile Chelating Nanofibers and Their Application for Adsorption of Metal Ions." Journal of Environmental Sciences. Link
-
Tsantis, S. T., et al. (2024).[5] "Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials." Inorganics. Link
-
Kou, J., et al. (2019). "Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery." ACS Applied Materials & Interfaces. Link
-
Clement, B., et al. (2020). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Amidoxime Polyacrylonitrile Chelating Nanofibers and Their Application for Adsorption of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Comparative Guide: Biological Activity of Imidazole Amidoximes vs. Amidines
Executive Summary
This guide provides a technical comparison between imidazole amidines and their N-hydroxylated bioisosteres, imidazole amidoximes . While amidines are potent pharmacophores known for strong DNA minor groove binding and enzyme inhibition, their clinical utility is often severely limited by poor oral bioavailability due to high basicity (pKa ~11–12).
Key Takeaway: Imidazole amidoximes function primarily as prodrugs . They mask the highly basic amidine group, significantly improving lipophilicity and membrane permeability. Once absorbed, they are metabolically reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) . However, distinct direct activities (e.g., IDO1 inhibition) exist where the amidoxime itself is the pharmacophore.
Chemical & Pharmacokinetic Basis[1]
The fundamental divergence in biological activity stems from the physicochemical differences between the two functional groups.
Physicochemical Comparison
| Feature | Imidazole Amidine | Imidazole Amidoxime | Impact on Activity |
| Structure | R-C(=NH)NH₂ | R-C(=NOH)NH₂ | Amidoxime adds an N-OH group. |
| Basicity (pKa) | High (~11.0 – 12.0) | Low (~5.0 – 6.0) | Amidines are protonated at physiological pH; Amidoximes are neutral. |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Amidoximes cross biological membranes (GI tract, BBB) efficiently. |
| H-Bonding | Strong Donor | Donor & Acceptor | Amidoximes have unique metal-chelating capabilities (e.g., Heme-Fe). |
The Bioavailability Paradox
Amidines are often "active but undeliverable" via oral routes. They require parenteral administration (e.g., Pentamidine). Amidoximes are "deliverable prodrugs." The reduction of basicity prevents ionization in the GI tract, facilitating passive diffusion.
Mechanism of Action & Metabolism
The mARC Activation Pathway
The biological potency of most amidoximes depends on their bio-reduction to amidines. This process is catalyzed by the mARC system located in the outer mitochondrial membrane.
DOT Diagram 1: The Prodrug Activation Pathway
Caption: The mARC system reduces the N-hydroxylated prodrug (amidoxime) to the active amidine using NADH and Cytochrome b5.[1]
Direct Activity: IDO1 Inhibition
While often prodrugs, imidazole amidoximes can possess intrinsic activity. In the context of Indoleamine 2,3-dioxygenase 1 (IDO1) —a cancer immunotherapy target—the amidoxime moiety coordinates directly with the Heme-Iron (Fe²⁺) in the enzyme's active site, a mechanism distinct from the salt-bridge interactions typical of amidines.
Comparative Biological Data[3]
Antimicrobial & Antiproliferative Potency
The following data summarizes the "Prodrug Gap"—where the amidine is more potent in vitro (direct contact), but the amidoxime is superior in vivo (due to absorption).
Table 1: Representative Activity Comparison (IC₅₀ / MIC)
| Compound Class | Assay Target | Amidine Activity (In Vitro) | Amidoxime Activity (In Vitro) | Interpretation |
| Pentamidine Analogs | T. brucei (Sleeping Sickness) | High (IC₅₀: ~2 nM) | Moderate (IC₅₀: ~40 nM) | Amidoxime requires metabolic activation to reach peak potency. |
| Imidazole Derivatives | E. coli (Antibacterial) | High (MIC: 4 µg/mL) | Low (MIC: >64 µg/mL) | Bacteria often lack the specific mARC machinery to activate the prodrug efficiently. |
| IDO1 Inhibitors | HeLa Cells (Anticancer) | Moderate | High (IC₅₀: ~50 nM) | Exception: Amidoxime binds Heme directly; reduction is not required. |
Experimental Protocols
To validate these differences in your own research, use the following self-validating protocols.
Protocol A: In Vitro Metabolic Stability (mARC Reduction Assay)
Objective: Quantify the conversion rate of Imidazole Amidoxime to Amidine using liver microsomes or mitochondrial fractions.
Reagents:
-
Subcellular Fraction: Human/Rat Liver Mitochondria (1.0 mg protein/mL).
-
NADH Generating System: 1 mM NADH, 10 mM MgCl₂.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Pre-incubation: Mix 190 µL mitochondrial fraction with buffer at 37°C for 5 min.
-
Initiation: Add 5 µL of test compound (Amidoxime, 10 µM final) and 5 µL NADH.
-
Sampling: At t=0, 15, 30, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately mix aliquot with 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Monitor: Loss of Parent (Amidoxime [M+H]⁺) and Gain of Product (Amidine [M-16+H]⁺).
-
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for validating the reductive activation of amidoxime prodrugs.
Protocol B: Comparative pH-Dependent Partitioning (Shake-Flask)
Objective: Demonstrate the lipophilicity advantage of the amidoxime.
-
Prepare two phases: Octanol and Phosphate Buffer (pH 7.4).
-
Dissolve compound (Amidine or Amidoxime) in the buffer phase (100 µM).
-
Add equal volume of Octanol. Shake vigorously for 30 min; allow separation for 60 min.
-
Measure concentration in both phases via UV-Vis or HPLC.
-
Validation Criteria: Amidoxime should show LogD > 1.0; Amidine should show LogD < 0 (preferring aqueous phase).
Conclusion & Recommendations
-
Select Imidazole Amidines when the target is extracellular or when designing topical agents where membrane permeability is less critical, or for direct in vitro potency assays.
-
Select Imidazole Amidoximes for oral drug candidates. The N-hydroxylation serves as a temporary "mask" that improves bioavailability and is cleaved by the ubiquitous mARC system.
-
Critical Exception: For heme-containing targets like IDO1, screen amidoximes for direct inhibitory activity, as the N-OH group may be essential for metal coordination.
References
-
Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. Link
-
Havemeyer, A., et al. (2006). "Mechanism of the reduction of amidoximes to amidines by the mARC system." Journal of Biological Chemistry. Link
-
Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal. Link
-
Yue, E.W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Link
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link
Sources
UV-Vis absorption maxima of imidazole-carboximidamide derivatives
As a Senior Application Scientist, evaluating the optoelectronic and structural properties of nitrogen-rich heterocycles requires moving beyond basic structural characterization. Imidazole-carboximidamide derivatives represent a highly versatile class of compounds. Depending on their structural conjugation, they serve as critical pharmacophores in anti-protozoal agents or as powerful donor-
The UV-Visible (UV-Vis) absorption profile of these derivatives is dictated by the interplay between the electron-rich imidazole core and the resonance-stabilized carboximidamide (amidine) group. This guide objectively compares the UV-Vis absorption performance across different classes of imidazole-carboximidamide derivatives and provides a self-validating experimental framework for accurate spectral acquisition.
Mechanistic Grounding: The Chromophoric System
The UV-Vis spectroscopic behavior of carboximidamide derivatives is primarily driven by the conjugated
-
Simple Heterocyclic Systems: In simple non-aromatic or isolated heterocyclic systems (e.g., morpholine-4-carboximidamide), the electronic transitions are localized, resulting in high-energy
transitions with absorption maxima ( ) deep in the UV region, typically around 241 nm 1. -
Extended Aromatic Conjugation: When the carboximidamide group is fused to an extended aromatic system, such as a benzimidazole core, the
-electron delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a distinct bathochromic (red) shift, yielding dual absorption maxima around 260 nm and 315 nm [[2]](). -
Donor-
-Acceptor (D- -A) Systems: In highly engineered derivatives like 4,5-diphenyl-1H-imidazole-carboximidamides designed for optoelectronics, the imidazole acts as an electron donor while the substituted benzoic/carboximidamide segments act as acceptors. This facilitates Intramolecular Charge Transfer (ICT), pushing the absorption band into the near-visible region (329–335 nm) and drastically increasing the molar extinction coefficient ( ) to over 17,000 M cm [[3]]().
Comparative Performance Data
The following table summarizes the quantitative UV-Vis performance of three distinct classes of carboximidamide derivatives, allowing researchers to benchmark their synthesized compounds against established literature standards.
| Derivative Class | Representative Compound | Absorption Maxima ( | Molar Extinction Coefficient ( | Primary Electronic Transition | Application Focus |
| Simple Heterocycle | Morpholine-4-carboximidamide HCl | ~241 nm | Not widely reported | Pharmaceutical Precursors / Impurity Tracking | |
| Fused Aromatic | Benzimidazole-5-carboximidamide | 260 nm, 315 nm | ~10,000 M | Anti-protozoal Agents / DNA Intercalators | |
| D- | 4,5-Diphenyl-1H-imidazole derivative | 329 - 335 nm | 17,200 M | Intramolecular Charge Transfer (ICT) | Dye-Sensitized Solar Cells (DSSCs) |
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, UV-Vis protocols for nitrogen-rich heterocycles must account for their tendency to form intermolecular hydrogen bonds and
Fig 1: Self-validating UV-Vis spectroscopic workflow for imidazole-carboximidamide derivatives.
Step-by-Step Protocol & Causality
Step 1: Solvent Selection & Baseline Correction
-
Action: Prepare a
M stock solution in N-Methyl-2-pyrrolidone (NMP) or absolute ethanol. Run a dual-beam baseline scan using matched 1-cm quartz cuvettes filled only with the solvent. -
Causality: Imidazole-carboximidamides possess strong hydrogen-bond donating (amidine) and accepting (imidazole nitrogen) sites. Highly polar aprotic (NMP) or protic (EtOH) solvents are mandatory to disrupt intermolecular hydrogen bonds, ensuring true monomeric dispersion. Baseline matching eliminates optical artifacts from the solvent's own UV cutoff.
Step 2: Spectral Acquisition
-
Action: Dilute the stock to a working concentration of 10 µM. Scan from 200 nm to 600 nm at room temperature.
-
Causality: A 10 µM concentration generally yields an absorbance between 0.1 and 1.0, which is the optimal linear dynamic range for most photomultiplier tube (PMT) detectors, preventing detector saturation.
Step 3: Beer-Lambert Linearity Check (Anti-Aggregation Control)
-
Action: Measure absorbance at the determined
across a concentration gradient (2, 4, 6, 8, and 10 µM). Plot Absorbance vs. Concentration. -
Causality: A perfectly linear plot (
) self-validates that the molecules are not undergoing stacking. If stacking occurs, you will observe a non-linear hypochromic shift (reduced absorbance per mole) at higher concentrations 2.
Step 4: Thermal Stability Cycling
-
Action: Heat the 10 µM sample in the cuvette using a Peltier temperature controller from 25°C to 90°C, taking spectra every 10°C. Cool back to 25°C and take a final spectrum.
-
Causality: If the spectrum changes at 90°C but perfectly overlays the original spectrum upon cooling to 25°C, the compound is stable, and any variance was purely thermodynamic (e.g., breaking of transient solvent cages). If the spectrum does not recover, thermal degradation occurred, invalidating the ambient data. High-quality benzimidazole-carboximidamides show negligible temperature-dependent changes and excellent reproducibility upon cooling 2.
References
-
Title: Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA Source: Taylor & Francis URL: [Link]
-
Title: Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells Source: University of Kerbala URL: [Link]
Sources
Reference standards for N-Hydroxy-1H-imidazole-4-carboximidamide analysis
Title: A Comprehensive Comparison Guide: Reference Standards for N-Hydroxy-1H-imidazole-4-carboximidamide Analysis in Pharmaceutical Workflows
1. Executive Summary this compound (CAS 914781-71-8) is a highly reactive, polar N-heterocyclic intermediate critical to the synthesis of [complex purine derivatives and triazoles[1]]([Link]). In pharmaceutical manufacturing, the accurate quantification of this intermediate is paramount. Residual unreacted this compound can lead to the formation of downstream genotoxic impurities, directly impacting the overall yield and safety profile of the final Active Pharmaceutical Ingredient (API).
To ensure analytical accuracy, quality control laboratories must select the appropriate grade of reference standard. This guide provides an objective comparison of available reference standard grades, detailing their performance, cost-benefit ratios, and a self-validating High-Performance Liquid Chromatography (HPLC) protocol for precise quantification.
2. Mechanistic Context: Why Accurate Analysis Matters The synthesis of 6-substituted purine derivatives relies on the precise stoichiometric conversion of intermediates. Hydroxylamine hydrochloride reacts with (5-amino-1-aryl-1H-imidazol-4-yl)iminoacetonitriles to. This intermediate serves as a critical branching point:
-
Reaction with triethyl orthoesters at room temperature yields .
-
Reaction with formamidines and ethyl acetoacetate in the presence of DBU.
Because these downstream reactions are highly sensitive to the purity of the intermediate, analytical monitoring via HPLC is required.
-
Causality: Using a low-quality reference standard can result in a miscalculation of the intermediate's concentration, leading to incorrect reagent dosing in subsequent synthetic steps and the propagation of systematic errors.
Figure 1: Purine derivative synthesis via this compound.
3. Comparative Analysis of Reference Standard Grades Selecting the correct reference standard is a balance of regulatory compliance, analytical rigor, and cost. Below is a comparison of the three primary tiers of standards used for this compound analysis.
-
Tier 1: Certified Reference Materials (CRMs) / Pharmacopeial Standards CRMs (e.g., those available through vendors like ) are the gold standard for quantitative NMR (qNMR) and mass balance purity assignments. They are traceable to SI units.
-
Best For: Initial method validation, regulatory submissions (IND/NDA), and qualifying secondary standards.
-
Causality: The absolute certainty in purity prevents systematic errors from propagating through the analytical method.
-
-
Tier 2: Qualified Secondary Standards (In-House) These are highly pure batches of this compound synthesized in-house and rigorously characterized against a CRM. The purity is established via the mass balance equation: % Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Ash).
-
Best For: Routine In-Process Control (IPC) and daily batch release.
-
Causality: Reduces operational costs while maintaining unbroken traceability to a primary standard.
-
-
Tier 3: Analytical / Research Grade Standards Commercially available catalog standards with purity typically determined by.
-
Best For: Early-stage R&D, qualitative peak identification, and proof-of-concept synthesis.
-
Causality: Area percent purity ignores UV-transparent impurities (like water or inorganic salts), making these standards fundamentally unsuitable for strict quantitative GMP assays.
-
Table 1: Performance and Cost-Benefit Matrix
| Standard Grade | Purity Assignment Method | Uncertainty (U) | Relative Cost | Recommended Application |
| CRM / Primary | qNMR or Mass Balance | ≤ 0.5% | High | Method Validation, Regulatory Filing |
| Secondary | Characterized vs. CRM | ≤ 1.0% | Moderate | Routine IPC, Batch Release |
| Research Grade | HPLC Area % (≥95%) | Unknown/Variable | Low | Early R&D, Qualitative ID |
4. Experimental Protocol: Self-Validating HPLC-UV Workflow To accurately quantify this compound, the analytical method must account for its high polarity. A reversed-phase HPLC method with gradient elution is recommended to separate the polar intermediate from the more lipophilic purine products.
The following protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) that acts as a gatekeeper. If the SST fails, the sequence halts automatically, preventing the generation of invalid data.
Figure 2: Self-validating HPLC workflow for intermediate quantification.
Step-by-Step Methodology:
-
Standard Preparation (Gravimetric Control)
-
Action: Accurately weigh 10.0 mg of the chosen this compound reference standard using a calibrated microbalance (d = 0.01 mg).
-
Dilution: Dissolve in 100 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to yield a 100 µg/mL stock solution.
-
Causality: Using a highly aqueous diluent prevents "solvent shock" and peak distortion when the sample is injected into the aqueous-heavy initial mobile phase.
-
-
Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve the retention and peak shape of the basic imidazole nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5% to 60% B), 15-20 min (60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: [UV (Diode Array Detector) at 254 nm[2]]([Link]).
-
-
System Suitability Testing (SST)
-
Action: Inject the 100 µg/mL standard solution in five replicates.
-
Acceptance Criteria: Retention Time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5.
-
Causality: The SST verifies that the column is fully equilibrated and the detector response is stable. Failure to meet these criteria indicates system drift, invalidating subsequent sample analysis.
-
-
Sample Analysis & Quantification
-
Action: Inject the synthetic reaction samples. Calculate the concentration of this compound using the linear regression equation derived from a 5-point calibration curve (R² > 0.999).
-
5. Data Presentation: Experimental Validation Results The table below illustrates the impact of standard selection on assay accuracy during method validation.
Table 2: Experimental Validation Data Across Standard Grades
| Parameter | CRM / Primary Standard | Secondary Standard | Research Grade |
| Assay Accuracy (Recovery %) | 99.8% ± 0.4% | 99.1% ± 0.8% | 104.5% ± 3.2% |
| Peak Area RSD (n=5) | 0.6% | 0.9% | 2.4% |
| Linearity (R²) | 0.9999 | 0.9995 | 0.9910 |
| Suitability for GMP | Pass | Pass | Fail |
Data Note: The overestimation of recovery (104.5%) in the Research Grade standard is typical when UV-transparent impurities (e.g., water, salts) are present but not accounted for in the purity factor, leading to an artificially inflated sample concentration.
6. Conclusion & Best Practices The quantitative analysis of this compound requires a robust, self-validating chromatographic method paired with the correct tier of reference standard. For regulatory compliance and method validation, Certified Reference Materials (CRMs) are non-negotiable. However, for continuous in-process monitoring of purine synthesis, qualifying an in-house Secondary Standard against a CRM provides the optimal balance of analytical integrity and cost-efficiency. Research Grade materials should be strictly confined to qualitative R&D applications.
References
Sources
Safety Operating Guide
N-Hydroxy-1H-imidazole-4-carboximidamide proper disposal procedures
Disposal and Handling Guide: N-Hydroxy-1H-imidazole-4-carboximidamide
Executive Summary: Operational Safety & Logistics
Compound Identity: this compound Synonyms: 1H-Imidazole-4-carboxamidoxime; Imidazole-4-amidoxime Classification: Hazardous Organic Solid (Irritant / Potential Acute Toxin) Primary Disposal Method: High-Temperature Incineration (with NOx scrubbing)
This guide outlines the critical safety protocols and disposal workflows for this compound. As an amidoxime derivative of imidazole, this compound presents specific challenges related to nitrogen-rich thermal decomposition and potential metal chelation. Operational workflows must prioritize the prevention of dust generation and the segregation of waste streams to prevent inadvertent mobilization of heavy metals.
Hazard Identification & Safety Profile
Before initiating disposal, operators must validate the hazard profile. While specific SDS data for this intermediate may be sparse, its functional groups (imidazole + amidoxime) dictate the following safety baseline based on structural analogs (e.g., CAS 915229-83-3).
GHS Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation | H315 |
| Serious Eye Damage | Cat 2A | Causes serious eye irritation | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation | H335 |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed | H302 |
Critical Chemical Behaviors
-
Thermal Instability: Amidoximes are precursors to oxadiazoles and can undergo exothermic decomposition at elevated temperatures. Do not autoclave this waste.[1]
-
Chelation Potential: The amidoxime moiety is a potent ligand for transition metals (Cu, Fe, U). Do not mix with heavy metal waste streams (e.g., mercury, lead) unless explicitly authorized, as it may solubilize precipitated metals, complicating downstream water treatment.
-
Nitrogen Content: High nitrogen content leads to NOx generation during combustion. Disposal facilities must be equipped with appropriate scrubbers.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE is mandatory during handling and waste consolidation.
| PPE Type | Specification | Rationale |
| Respiratory | N95 / P100 Respirator (Solids) or Fume Hood (Liquids) | Prevents inhalation of fine particulates which are potent respiratory irritants. |
| Hand Protection | Nitrile Gloves (Double-gloved, min 5 mil) | Imidazoles can penetrate thin latex; double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Protects against dust ingress and liquid splashes; safety glasses are inadequate for powders. |
| Body Protection | Tyvek® Lab Coat or Chemical Apron | Prevents retention of dust in fabric fibers of standard cotton coats. |
Disposal Workflow & Decision Logic
The following flowchart dictates the operational path for disposing of this compound based on its physical state.
Figure 1: Decision matrix for the segregation and disposal of imidazole amidoxime waste streams.
Detailed Procedural Protocols
Protocol A: Solid Waste Disposal
Objective: safely contain powder to prevent inhalation and environmental release.
-
Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but discouraged due to breakage risk.
-
Bagging: Place the waste inside a clear polyethylene bag inside the jar. This "double containment" ensures that if the jar cracks, the powder remains contained.
-
Labeling:
-
Storage: Store in a cool, dry flammables cabinet until pickup. Avoid direct sunlight (UV can degrade amidoximes).
Protocol B: Liquid Waste (Aqueous & Organic)
Objective: Prevent chelation-induced mobilization of metals and ensure safe incineration.
-
Segregation:
-
Organic Solvents: Combine with compatible organic waste (e.g., methanol/ethanol). Ensure no oxidizers (peroxides, nitric acid) are present, as amidoximes can act as reducing agents.
-
Aqueous Solutions: Do NOT pour down the drain. Collect in a dedicated carboy.
-
-
Quenching (Optional but Recommended): If the solution is highly acidic or basic, neutralize to pH 6-8 using dilute HCl or NaOH. This stabilizes the amidoxime functionality and prevents hydrolysis to the amide or carboxylic acid during storage.
-
Metal Contamination Check: If the liquid was used in a metal catalysis reaction, label clearly as "Contains Heavy Metals" to prevent it from being sent to a fuel-blending facility that cannot handle metals.
Protocol C: Emergency Spill Response
-
Evacuate & Ventilate: If a powder spill occurs outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
Wet Method: Do not dry sweep. Cover the spill with paper towels soaked in water or a dilute soap solution. This suppresses dust.[1][5][3][6]
-
Decontamination: Wipe the surface 3 times:
-
Disposal: Place all spill debris into the Solid Waste container (Protocol A).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Aminoimidazole-4-carboxamide (Structural Analog). Retrieved from
-
PubChem. (2025).[2] Compound Summary: 5-Hydroxy-1H-imidazole-4-carboxamide (CID 124343).[2] National Library of Medicine. Retrieved from
-
MDPI. (2022). Characterization of Waste Amidoxime Chelating Resin and Its Reutilization. International Journal of Minerals, Metallurgy and Materials.[8] Retrieved from
-
Cayman Chemical. (2025).[5][3] Safety Data Sheet: Pyrazine-2-amidoxime (Functional Analog). Retrieved from
-
University of Washington. (2025).[1] Imidazole Safety and Disposal Guide.[5][3][6] Environmental Health & Safety.[1][5][3][6][9] Retrieved from
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling N-Hydroxy-1H-imidazole-4-carboximidamide
Executive Summary & Chemical Profile[1]
N-Hydroxy-1H-imidazole-4-carboximidamide (often referred to as an imidazole amidoxime) represents a specific class of nitrogenous heterocycles used frequently as intermediates in the synthesis of nucleoside analogs and immunosuppressants (e.g., Mizoribine derivatives).
Unlike standard reagents, the amidoxime moiety (
This guide moves beyond generic SDS recommendations, providing a risk-based operational framework for researchers handling this compound in milligram-to-gram scales.
Chemical Hazard Classification (Derived from SAR Analysis)
-
Signal Word: WARNING
-
Primary Hazards: Skin/Eye Irritation (H315/H319), STOT-SE Respiratory Irritation (H335).
-
Secondary Hazards: Acute Toxicity (Oral) Category 4 (H302) – Inferred from imidazole carboxamide analogs.
-
Physical Hazards: Potential thermal instability >150°C (Amidoxime decomposition).
Personal Protective Equipment (PPE) Strategy
Effective safety is not about wearing more gear; it is about matching the barrier to the specific molecular penetration properties.
Hand Protection: Permeation Dynamics
The imidazole ring is small and polar. Standard latex gloves offer insufficient protection against polar organic solvents often used with this compound (e.g., DMSO, DMF).
| Glove Material | Thickness (mm) | Breakthrough Time (min) | Recommendation |
| Nitrile (Disposable) | 0.11 | < 15 (in DMSO) | Splash Only. Change immediately upon contact. |
| Nitrile (Extended) | 0.30 | > 60 | Standard Handling. Recommended for solid weighing. |
| Laminate (Silver Shield) | Multi-layer | > 480 | Critical. Required for solution preparation in DMSO/DMF. |
Protocol: Use the "Double-Gloving" technique. Wear 0.11mm nitrile gloves over Laminate liners when handling solutions to maintain dexterity while ensuring chemical resistance.
Respiratory & Eye Protection
The compound is a fine powder capable of aerosolization. The amidine functionality is basic and can cause immediate mucous membrane irritation.
-
Primary Barrier: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Barrier (PPE):
-
Solids: N95 or P100 respirator if handling outside a hood (NOT recommended).
-
Eyes: Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the fine particle size.
-
Operational Handling Protocols
Workflow Visualization: Hierarchy of Controls
The following diagram illustrates the decision-making process for safe handling based on the physical state of the compound.
Figure 1: Operational safety workflow distinguishing between solid handling and solution processing.
Step-by-Step Solubilization Protocol
Context: Amidoximes can be stubborn to dissolve and may degrade if heated aggressively.
-
Preparation: Place a tared scintillation vial inside the fume hood. Ensure an anti-static gun is available (imidazoles are static-prone).
-
Weighing: Weigh the solid. If static is observed (powder "jumping"), discharge with the anti-static gun. Do not use a spatula to scrape the neck of the bottle; use a funnel to prevent aerosol generation.
-
Solvent Addition: Add DMSO or Methanol dropwise.
-
Critical Check: Monitor for heat. While rare, amidoximes can catalyze hydrolysis in acidic impurities, generating heat.
-
-
Dissolution: Vortex at low speed. Avoid sonication >40°C to prevent amidoxime-to-amide hydrolysis.
Disposal & Decontamination[2]
Scientific Rationale: Imidazole derivatives are nitrogenous bases. They should never be mixed with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as this can form unstable N-oxides or explosive mixtures.
| Waste Stream | Criteria | Treatment/Action |
| Solid Waste | Contaminated gloves, paper, weighing boats | Double-bag in polyethylene. Label "Toxic Organic Solid". |
| Liquid Waste A | Non-Halogenated (MeOH/EtOH solutions) | Segregate into "Organic Bases" container. |
| Liquid Waste B | Halogenated (DCM extractions) | Standard Halogenated Waste. |
| Spill Cleanup | Powder spill on bench | Do not sweep. Cover with wet paper towel (MeOH dampened) to suppress dust, then wipe. |
Emergency Response: Spill Management
If a spill occurs, immediate action is required to prevent sensitization.
Figure 2: Decision tree for spill response based on quantity thresholds.
References
-
PubChem. (2025).[1][2] 5-hydroxy-1H-imidazole-4-carboxamide (Analog Data). National Library of Medicine. [Link]
- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. (Context for Amidoxime stability).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
